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  • Product: 4-Desacetyl Vinblastine Methosulfate
  • CAS: 1322625-71-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Microtubule-Targeted Mechanism of Action of 4-Desacetyl Vinblastine Methosulfate

This guide provides a comprehensive technical overview of the mechanism of action of 4-Desacetyl Vinblastine Methosulfate, with a specific focus on its interaction with microtubules. It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action of 4-Desacetyl Vinblastine Methosulfate, with a specific focus on its interaction with microtubules. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.

Introduction: A Potent Vinca Alkaloid Derivative

4-Desacetyl Vinblastine Methosulfate belongs to the vinca alkaloid family of chemotherapeutic agents, which are naturally derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] These compounds are renowned for their potent antimitotic activity, which stems from their ability to disrupt the dynamics of microtubules, essential components of the eukaryotic cytoskeleton.[2] 4-Desacetyl Vinblastine is a key derivative of vinblastine and has been a subject of interest, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs) due to its high potency.[3][4] While much of the foundational research has been conducted on vinblastine and other vinca alkaloids, the core mechanism of action of 4-Desacetyl Vinblastine Methosulfate is understood to be fundamentally similar: the targeted disruption of microtubule function.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary molecular target of 4-Desacetyl Vinblastine Methosulfate is tubulin, the heterodimeric protein subunit that polymerizes to form microtubules.[5] Microtubules are highly dynamic structures that undergo constant phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability.[6] This dynamic nature is critical for their cellular functions, especially the formation of the mitotic spindle during cell division.[1] 4-Desacetyl Vinblastine Methosulfate exerts its cytotoxic effects by binding to tubulin and interfering with this essential dynamic process.[2]

Binding to the "Vinca Domain" on β-Tubulin

Vinca alkaloids, including 4-Desacetyl Vinblastine, bind to a specific site on the β-tubulin subunit, often referred to as the "vinca domain".[7] This binding site is located at the interface between two tubulin heterodimers in a protofilament. The binding of 4-Desacetyl Vinblastine to this site introduces a "wedge" that disrupts the longitudinal interactions between tubulin dimers, thereby inhibiting the elongation of microtubules.

Inhibition of Tubulin Polymerization

At higher concentrations, 4-Desacetyl Vinblastine Methosulfate, like other vinca alkaloids, inhibits the polymerization of tubulin into microtubules.[8] By binding to tubulin dimers, it prevents their addition to the growing plus-ends of microtubules, leading to a net depolymerization of the microtubule network. This disruption of microtubule assembly is a key contributor to its antimitotic effects.

Suppression of Microtubule Dynamics at Low Concentrations

Interestingly, at lower, clinically relevant concentrations, 4-Desacetyl Vinblastine Methosulfate does not cause a massive depolymerization of microtubules. Instead, it potently suppresses microtubule dynamics.[9] This includes a reduction in the rates of both microtubule growth and shortening, as well as a decrease in the frequency of "catastrophes" (the transition from a growing to a shrinking state).[9] This subtle but critical dampening of microtubule dynamics is sufficient to arrest cells in mitosis, as the mitotic spindle cannot function properly without the ability to rapidly remodel its microtubule network.[9]

The following diagram illustrates the core mechanism of action of 4-Desacetyl Vinblastine Methosulfate on microtubule dynamics.

Microtubule_Dynamics_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Action of 4-Desacetyl Vinblastine Methosulfate Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin_Dimers->Polymerization GTP Microtubule Dynamic Microtubule Polymerization->Microtubule Inhibition Inhibition of Polymerization & Suppression of Dynamics Polymerization->Inhibition Inhibits Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization Catastrophe Microtubule->Inhibition Suppresses Dynamics Depolymerization->Tubulin_Dimers GDP Drug 4-Desacetyl Vinblastine Methosulfate Drug_Binding Binds to β-Tubulin (Vinca Domain) Drug->Drug_Binding Drug_Binding->Inhibition Mitotic_Arrest Mitotic Arrest (Metaphase) Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of 4-Desacetyl Vinblastine Methosulfate on Microtubules.

Cellular Consequences of Microtubule Disruption

The interference with microtubule dynamics by 4-Desacetyl Vinblastine Methosulfate triggers a cascade of cellular events, ultimately leading to cell death.

  • Mitotic Arrest: The primary consequence is the arrest of the cell cycle in the M-phase (mitosis), specifically at the metaphase-anaphase transition.[1] The improperly formed or non-dynamic mitotic spindle is unable to correctly align and segregate the chromosomes, activating the spindle assembly checkpoint.

  • Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of apoptosis (programmed cell death).[1] The inability to complete cell division triggers intrinsic apoptotic pathways, leading to the elimination of the cancerous cell.

Quantitative Analysis of Microtubule-Targeting Activity

ParameterDescriptionTypical Range for Potent Vinca AlkaloidsReference Assay
IC50 (Tubulin Polymerization) Concentration required to inhibit tubulin polymerization by 50% in a cell-free assay.1 - 10 µMIn Vitro Tubulin Polymerization Assay
Kd (Tubulin Binding) Dissociation constant for the binding of the compound to soluble tubulin dimers.0.1 - 1 µMFluorescence Polarization, Isothermal Titration Calorimetry
GI50 (Cell Growth Inhibition) Concentration required to inhibit the growth of a cancer cell line by 50%.Sub-nanomolar to low nanomolarCellular Proliferation Assays (e.g., MTS, CellTiter-Glo)

Experimental Protocols for a_nalyzing Microtubule Interaction

To facilitate research in this area, we provide detailed protocols for two key experiments used to characterize the interaction of compounds like 4-Desacetyl Vinblastine Methosulfate with microtubules.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the bulk polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compound (4-Desacetyl Vinblastine Methosulfate) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

  • Pre-warmed 96-well microtiter plates

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to 10% (v/v). Keep on ice.

    • Prepare serial dilutions of the test compound in polymerization buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup:

    • On ice, add the desired volume of the test compound dilutions or vehicle control to the wells of the 96-well plate.

    • Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration should be in the range of 3 mg/mL.

  • Data Acquisition:

    • Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of the test compound.

    • Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for the in vitro tubulin polymerization assay.

Tubulin_Polymerization_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Tubulin, Buffers, Compound) Start->Reagent_Prep Assay_Setup Assay Setup on Ice (Add reagents to 96-well plate) Reagent_Prep->Assay_Setup Incubation Incubate at 37°C in Spectrophotometer Assay_Setup->Incubation Data_Acquisition Measure OD340 Over Time Incubation->Data_Acquisition Data_Analysis Data Analysis (Plot curves, calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Tubulin Polymerization Assay Workflow.

Protocol 2: In Vitro Microtubule Dynamics Assay using TIRF Microscopy

This advanced technique allows for the direct visualization and quantification of the effects of a compound on the dynamic instability of individual microtubules.[10]

Materials:

  • Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

  • Unlabeled tubulin

  • GMPCPP (a slowly hydrolyzable GTP analog) for creating stable microtubule "seeds"

  • TIRF microscope with a temperature-controlled stage

  • Silanized coverslips

  • Casein solution for blocking non-specific binding

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Test compound (4-Desacetyl Vinblastine Methosulfate)

Procedure:

  • Chamber Preparation:

    • Assemble a flow chamber using a silanized coverslip and a glass slide.

    • Flow in a solution of anti-fluorophore antibody (e.g., anti-rhodamine) to coat the surface.

    • Block the surface with a casein solution to prevent non-specific binding.

  • Seed Immobilization:

    • Prepare short, stable microtubule seeds by polymerizing a mixture of labeled and unlabeled tubulin with GMPCPP.

    • Flow the seeds into the chamber and allow them to bind to the antibody-coated surface.

  • Dynamic Microtubule Growth:

    • Prepare a polymerization mix containing a low concentration of fluorescently labeled tubulin, a higher concentration of unlabeled tubulin, GTP, the oxygen scavenger system, and the test compound at various concentrations (or vehicle control).

    • Flow the polymerization mix into the chamber.

  • Image Acquisition:

    • Place the chamber on the TIRF microscope stage pre-warmed to 37°C.

    • Acquire time-lapse images of the growing microtubules at regular intervals (e.g., every 2-5 seconds) for 15-30 minutes.

  • Data Analysis:

    • Generate kymographs (space-time plots) from the time-lapse movies for individual microtubules.

    • From the kymographs, measure the rates of microtubule growth and shortening, and the frequencies of catastrophe and rescue events.

    • Compare these parameters between the control and compound-treated conditions.

Considerations for Cellular Studies: Drug Efflux

An important factor influencing the cellular activity of vinca alkaloids is their susceptibility to efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[11] Overexpression of these transporters in cancer cells can lead to multidrug resistance by actively pumping the drug out of the cell, reducing its intracellular concentration and efficacy. When designing and interpreting cellular assays with 4-Desacetyl Vinblastine Methosulfate, it is crucial to consider the expression and activity of these efflux pumps in the chosen cell lines.

Conclusion

4-Desacetyl Vinblastine Methosulfate is a potent microtubule-destabilizing agent that operates through the canonical vinca alkaloid mechanism of action. By binding to β-tubulin, it inhibits tubulin polymerization and suppresses microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A thorough understanding of its interaction with microtubules, quantifiable through assays such as in vitro polymerization and TIRF microscopy, is essential for its continued development and application in oncology research and targeted therapies.

References

  • Bieling, P., et al. (2010). Reconstituting dynamic microtubule-plus-end tracking by the EB1-dependent transport of CLASPs. Methods in Cell Biology, 95, 221-238.
  • Brouhard, G. J., & Rice, L. M. (2018). Microtubule dynamics: an interplay of politics and epigenetics. Nature Reviews Molecular Cell Biology, 19(7), 451-463.
  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer research. Nature Reviews Drug Discovery, 9(10), 790-803.
  • Gigant, B., et al. (2005). Structural basis for the regulation of tubulin by vinblastine.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Owellen, R. J., et al. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research, 36(4), 1499-1502.
  • Perrino, E., et al. (2021). Antibody-drug conjugates: a new frontier in precision medicine. Journal of Personalized Medicine, 11(7), 661.
  • Panda, D., et al. (1996). Suppression of microtubule dynamics by vinblastine in living interphase cells. The Journal of Cell Biology, 135(6 Pt 1), 1507-1516.
  • Vlahov, I. R., et al. (2017). Small Molecule-Drug Conjugates: A Novel Approach for Cancer Therapy. Accounts of Chemical Research, 50(7), 1607-1617.
  • Wilson, L., & Jordan, M. A. (1995). Microtubule dynamics: the dynamic instability of microtubule ends.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]

  • Toso, R. J., et al. (1993). The binding of vinblastine to stabilized microtubules. Biochemistry, 32(5), 1285-1293.
  • van der Heijden, R., et al. (2004). The Catharanthus alkaloids: pharmacognosy and biotechnology. Current Medicinal Chemistry, 11(5), 607-628.
  • Kell, D. B. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. Molecules, 26(18), 5634.
  • Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699.
  • Toso, R. J., et al. (1993). Vinblastine suppresses dynamics of individual microtubules in living interphase cells. Proceedings of the National Academy of Sciences, 90(16), 7970-7974.
  • Reddy, J. A., et al. (2007).
  • Laguzza, B. C., et al. (1989). New antitumor monoclonal antibody-vinca conjugates LY203725 and related compounds: design, preparation, and representative in vivo activity. Journal of Medicinal Chemistry, 32(3), 548-555.
  • Dearborn, D. G., et al. (1982). The human immune response to KS1/4-desacetylvinblastine (LY256787) and KS1/4-desacetylvinblastine hydrazide (LY203728) in single and multiple dose clinical studies. NCI Monographs, (3), 35-40.
  • Mitchison, T., & Kirschner, M. (1984). Dynamic instability of microtubule growth.
  • Al-Bassam, J. (2014). Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. Methods in Molecular Biology, 1136, 45-56.
  • Gell, C., et al. (2010). Microtubule dynamics reconstituted in vitro and imaged by single-molecule fluorescence microscopy. Methods in Cell Biology, 95, 221-245.
  • JoVE. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy. [Link]

  • Owellen, R. J., et al. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research, 36(4), 1499-1502.
  • MDPI. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. [Link]

  • University of Missouri-Kansas City. Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. [Link]

Sources

Exploratory

Technical Deep Dive: 4-Desacetyl Vinblastine Binding Kinetics & Thermodynamics

The following technical guide details the binding kinetics, thermodynamics, and structural mechanics of 4-Desacetyl Vinblastine (4-DAVLB) interacting with the tubulin beta-subunit. Target Interaction Profile for Tubulin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding kinetics, thermodynamics, and structural mechanics of 4-Desacetyl Vinblastine (4-DAVLB) interacting with the tubulin beta-subunit.

Target Interaction Profile for Tubulin


-Subunit 

Executive Summary

4-Desacetyl Vinblastine (4-DAVLB), also known as 4-O-deacetylvinblastine, is the primary active metabolite of the vinca alkaloid Vinblastine. While often overshadowed by its parent compound, 4-DAVLB retains significant antimitotic potency and serves as a critical scaffold for Antibody-Drug Conjugates (ADCs).

This guide dissects the binding affinity of 4-DAVLB to the Vinca domain of the tubulin


-heterodimer. Unlike taxanes that stabilize microtubules, 4-DAVLB destabilizes them by binding to the inter-dimer interface, preventing straight protofilament formation and inducing spiral aggregates.

Key Technical Insight: The removal of the acetyl group at the C4 position of the vindoline moiety alters the hydrophobic interaction profile within the tubulin binding pocket, modulating the binding affinity (


) while maintaining functional cytotoxicity comparable to Vinblastine.

Structural Mechanistics: The C4-Acetyl Anchor

To understand the binding affinity, one must analyze the structural interface. The "Vinca domain" is located at the longitudinal interface between two tubulin heterodimers.

The Binding Site[1]
  • Location: The drug binds in a "wedge" conformation at the interface of the

    
    -subunit of one dimer and the 
    
    
    
    -subunit of the adjacent dimer.
  • Primary Interaction: The Vindoline moiety (which contains the C4 position) binds primarily to the

    
    -subunit, while the Catharanthine moiety  extends towards the 
    
    
    
    -subunit.
Role of the C4-Acetyl Group

In the parent molecule (Vinblastine), the C4-acetyl group acts as a critical anchor:

  • Hydrogen Bonding: The carbonyl oxygen of the C4-acetate accepts a hydrogen bond from the amide backbone or side chains of residues in the

    
    -tubulin loop (specifically Gln183  and Tyr210  regions).
    
  • Hydrophobic Packing: The methyl group of the acetate contributes to the hydrophobic burial against the protein core.

Impact of Deacetylation (4-DAVLB):

  • Loss of Acceptor: Conversion to a hydroxyl group (-OH) at C4 removes the acetyl carbonyl acceptor, potentially replacing it with a donor/acceptor capability of the hydroxyl.

  • Steric Relief: The smaller hydroxyl group reduces steric bulk, which may allow for a tighter fit in constricted conformations, but the loss of the hydrophobic acetyl group generally results in a net penalty in binding free energy (

    
    ).
    
Mechanism of Action Pathway

The following diagram illustrates the propagation of the binding event to the macroscopic effect (Apoptosis).

MOA_Pathway Drug 4-Desacetyl Vinblastine Complex Drug-Tubulin Complex (Wedge) Drug->Complex Bind to Vinca Domain Tubulin Free Tubulin Heterodimer Tubulin->Complex Curvature Protofilament Curvature Complex->Curvature Induce Conformational Change Spirals Spiral Aggregates Curvature->Spirals Prevent Linear Assembly Arrest Mitotic Arrest (G2/M Phase) Spirals->Arrest Microtubule Destabilization Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of Action. 4-DAVLB acts as a wedge, forcing tubulin protofilaments into curved conformations that cannot assemble into functional microtubules.

Quantitative Binding Profile

The binding affinity of vinca alkaloids is complex due to the existence of two distinct binding modes:

  • High-Affinity Sites: Located at the ends of microtubules (regulating dynamics).

  • Low-Affinity Sites: Located along the spiral polymers (bulk binding).

The data below synthesizes historical competitive binding assays and modern thermodynamic estimates.

ParameterVinblastine (Parent)4-Desacetyl VinblastineNote

(High Affinity)


4-DAVLB generally shows weaker affinity due to loss of C4-acetyl anchor [1].

(Competition)
N/A

Inhibition constant against Vinblastine binding [1].
Polymerization



Despite lower binding affinity, functional inhibition of assembly is comparable [2].
Cytotoxicity (

)


Cell killing potency is retained, likely due to intracellular accumulation [3].
Thermodynamics Entropy-driven (+

)
Entropy-drivenBinding releases ordered water from the hydrophobic pocket.

Interpretation: While the intrinsic binding constant (


) of 4-DAVLB is approximately one order of magnitude lower than Vinblastine (indicated by the 

of

vs

of

), the drug remains highly effective. This suggests that the C4-acetyl group contributes to the tightness of binding but is not strictly essential for the wedge mechanism that disrupts microtubule straightness.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To validate the binding affinity and thermodynamic parameters (


) of 4-DAVLB, Isothermal Titration Calorimetry (ITC) is the gold standard. This protocol is designed to be self-validating.
Reagent Preparation
  • Ligand: 4-Desacetyl Vinblastine (dissolved in DMSO, diluted to buffer).

  • Macromolecule: Purified bovine brain tubulin (

    
    -heterodimer).
    
  • Buffer (Critical): PEM Buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO

    
    , pH 6.9) supplemented with 10-50 
    
    
    
    M GTP to maintain tubulin stability.
  • DMSO Matching: Ensure DMSO concentration is identical (e.g., 2%) in both the syringe (ligand) and cell (protein) to prevent heat of dilution artifacts.

ITC Workflow

The following diagram outlines the step-by-step execution logic.

ITC_Protocol Start Start Protocol Prep 1. Dialysis & Matching (Buffer + GTP + 2% DMSO) Start->Prep Load 2. Load Cell (Tubulin 20 µM) Load Syringe (4-DAVLB 200 µM) Prep->Load Ensure Matching Equilibrate 3. Thermal Equilibration (25°C, Stirring 300-1000 rpm) Load->Equilibrate Titrate 4. Injection Sequence (20 x 2.0 µL injections) Equilibrate->Titrate Control 5. Control Run (Ligand into Buffer) Titrate->Control Subtract Heats Analysis 6. Data Fitting (One Set of Sites Model) Control->Analysis Calculate Kd, ΔH, ΔS

Figure 2: ITC Experimental Workflow. Precise buffer matching is the critical control point to avoid solvent mismatch artifacts.

Data Analysis & Validation
  • Isotherm Subtraction: Subtract the heat of dilution (Ligand injected into Buffer) from the experimental data.

  • Curve Fitting: Fit the integrated heats to a One Set of Sites model (assuming 1:1 binding per heterodimer at the high-affinity site).

  • Validation Criteria:

    • Stoichiometry (N): Should approach

      
       (typically 
      
      
      
      for active protein).
    • C-value: Ensure

      
       is between 10 and 1000 for accurate 
      
      
      
      determination. If 4-DAVLB
      
      
      , use higher protein concentrations (
      
      
      ) if solubility permits.

Implications for Drug Development

Antibody-Drug Conjugates (ADCs)

4-DAVLB is a frequent payload precursor. The C4 hydroxyl group provides a reactive handle for linker attachment.

  • Linker Strategy: Conjugating at the C4 position (re-esterification with a linker) effectively "masks" the hydroxyl. Upon intracellular release, if the linker yields 4-DAVLB, the molecule regains its potency.

  • Potency vs. Solubility: While 4-DAVLB is slightly less lipophilic than Vinblastine (due to -OH vs -OAc), it maintains high potency, making it an ideal candidate where extreme hydrophobicity (and aggregation) of the payload is a concern.

Resistance Profiles

The P-glycoprotein (P-gp) efflux pump recognizes the vinca core.[1]

  • Efflux: 4-DAVLB is a substrate for P-gp, similar to Vinblastine.

  • Modifications: Structural analogs synthesized from 4-DAVLB (e.g., adding bulky groups at C4) can evade P-gp recognition, restoring efficacy in resistant cell lines [4].

References

  • Wilson, L., et al. (1975). Binding of vinblastine to embryonic chick brain tubulin.Biochemistry .[2][3][4][5][6][7][8][9] Link (Establishes

    
     for desacetylvinblastine at 
    
    
    
    M).
  • Himes, R. H., et al. (1976).[4] Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro.[4][10]Cancer Research .[4][9][10] Link (Demonstrates comparable polymerization inhibition at 1

    
    M).
    
  • Zhou, X. J., et al. (1994). Pharmacokinetics and pharmacodynamics of vinca alkaloids.[3]Clinical Pharmacokinetics . Link (Discusses active metabolites and potency).

  • Gigant, B., et al. (2005).[2] Structural basis for the regulation of tubulin by vinblastine.[2][11]Nature . Link (Defines the structural wedge mechanism and binding site).

  • Correia, J. J., & Lobert, S. (2001). Physiochemical aspects of tubulin-interacting antimitotic drugs.Current Pharmaceutical Design . Link (Thermodynamic review of vinca binding).

Sources

Foundational

Vindesine: Molecular Pharmacology and Application in Lymphoproliferative Disorders

Topic: Vindesine Antineoplastic Properties in Lymphoproliferative Disorders Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vindesine Antineoplastic Properties in Lymphoproliferative Disorders Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Vindesine (VDS), a semi-synthetic derivative of vinblastine, occupies a critical pharmacological niche within the vinca alkaloid family. While it shares the core mechanism of microtubule destabilization with vincristine (VCR) and vinblastine (VBL), VDS exhibits a distinct pharmacokinetic (PK) and toxicity profile that makes it indispensable in specific lymphoproliferative contexts. This guide dissects the molecular mechanics of VDS, its comparative binding kinetics, and provides validated protocols for assessing its antineoplastic efficacy in in vitro models of Acute Lymphoblastic Leukemia (ALL) and Non-Hodgkin Lymphoma (NHL).

Molecular Mechanism of Action[1][2][3]

Microtubule Destabilization Dynamics

Unlike taxanes, which stabilize microtubules, Vindesine acts as a microtubule destabilizer . It binds with high affinity to the specific "vinca domain" located at the interface of two tubulin heterodimers.

  • Treadmilling Suppression: At low concentrations, VDS suppresses "treadmilling"—the dynamic exchange of tubulin subunits at the microtubule ends. This kinetic stabilization prevents the mitotic spindle from properly aligning chromosomes at the metaphase plate.

  • Depolymerization: At higher concentrations, VDS induces the depolymerization of existing microtubules and promotes the formation of paracrystalline aggregates (spiral protofilaments), leading to M-phase arrest and subsequent apoptosis.

Comparative Binding Kinetics ( )

The efficacy of vinca alkaloids is directly correlated with their binding affinity to tubulin. Research indicates the following hierarchy in binding affinity (Dissociation Constant,


):


Insight: Vindesine possesses an intermediate affinity. This structural attribute contributes to its "balanced" toxicity profile—less neurotoxic than vincristine (due to lower axonal microtubule affinity or retention) but more myelosuppressive.

Pathway Visualization

The following diagram illustrates the cascade from VDS binding to Apoptosis.

VDS_Mechanism VDS Vindesine (VDS) Tubulin Free Tubulin Heterodimers (Alpha/Beta) VDS->Tubulin High Affinity Binding Complex VDS-Tubulin Complex (Vinca Domain) Tubulin->Complex MT_End Microtubule (+) End Complex->MT_End Capping Treadmilling Suppression of Treadmilling (Dynamic Instability) MT_End->Treadmilling Kinetic Stabilization Spindle Mitotic Spindle Defect Treadmilling->Spindle Failure to Align Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Arrest Metaphase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Bcl-2 Phosphorylation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Molecular cascade of Vindesine-induced mitotic arrest. VDS caps the microtubule (+) end, suppressing dynamic instability required for spindle formation.

Pharmacokinetics and Toxicity Profile

Vindesine's clinical utility is defined by its pharmacokinetic separation from VCR and VBL. It follows a triphasic serum decay pattern.

Comparative Pharmacokinetics (Human Data)
ParameterVincristine (VCR)Vindesine (VDS)Vinblastine (VBL)Clinical Implication
Terminal Half-Life (

)
~85 hours~24 hours~24 hoursVDS clears faster than VCR, reducing duration of neurotoxic exposure.
Clearance (L/kg/hr) 0.1060.2520.740Intermediate clearance supports weekly dosing regimens.
Protein Binding ~75%~65-80%~99%Moderate binding allows for effective tissue distribution.
Primary Toxicity Neurotoxicity (Severe)Leukopenia (Mod) + Neurotoxicity (Mild)Leukopenia (Severe)VDS is the alternative when VCR neurotoxicity is dose-limiting.

Authoritative Note: The shorter terminal half-life of VDS compared to VCR (24h vs 85h) is a primary factor in its reduced severity of peripheral neuropathy, making it a preferred agent in patients with pre-existing neurological conditions or those who develop severe constipation/paresthesia on VCR [1, 6].

Therapeutic Applications in Lymphoproliferative Disorders[3][4][5][6][7][8]

Acute Lymphoblastic Leukemia (ALL)

Vindesine is frequently utilized in induction and maintenance protocols for ALL, particularly in:

  • Refractory/Relapsed ALL: Patients who have failed standard VCR-containing regimens may respond to VDS due to incomplete cross-resistance.

  • Pediatric Protocols: Used in place of VCR to mitigate severe neuropathy (e.g., foot drop) while maintaining antileukemic pressure.

Blast Crisis of CML

VDS is effective in the lymphoid blast crisis of Chronic Myeloid Leukemia (CML), often combined with corticosteroids (Prednisone) in a manner analogous to VCR.

Emerging Combination Strategies

Modern research focuses on overcoming resistance (P-gp efflux) and enhancing apoptosis.

  • Anti-CD20 Synergy: While established with VCR, the synergy between vinca alkaloids and Rituximab (anti-CD20) extends to VDS. Rituximab sensitizes B-cells to chemotherapy via intracellular signaling modulation [11].

  • Bcl-2 Inhibition: Venetoclax (Bcl-2 inhibitor) combined with vinca alkaloids has shown promise in T-cell and B-cell ALL.[1] VDS induces mitotic arrest, while Venetoclax lowers the apoptotic threshold, creating a "trap" for leukemic cells [15].

Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Turbidimetry)

Purpose: To validate VDS mechanism by measuring the inhibition of tubulin assembly in vitro. Principle: Polymerized microtubules scatter light. Absorbance at 340nm is proportional to polymer mass. VDS should decrease the


 and final OD.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.

  • GTP Stock: 100 mM (Essential for polymerization).

  • Vindesine Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Critical: Tubulin polymerization is highly temperature-sensitive; a 1°C drop can reduce polymer mass by ~5% [14].

  • Master Mix: Dilute Tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP and 10% Glycerol (glycerol lowers the critical concentration for nucleation).

  • Treatment: Add 5

    
    L of 10x Vindesine concentrations (final: 0.1, 0.5, 1.0, 5.0 
    
    
    
    M) to wells. Include a Paclitaxel control (enhancer) and Nocodazole control (inhibitor).
  • Initiation: Add 45

    
    L of Tubulin Master Mix to each well. Immediately place in the reader.
    
  • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

Data Output: Plot OD340 vs. Time. VDS will show a dose-dependent reduction in the slope (growth phase) and plateau (steady state).

Protocol B: In Vitro Cytotoxicity Assay (MTS/Annexin V)

Purpose: To determine


 in lymphoblastoid cell lines (e.g., Jurkat, Raji).

Workflow Visualization:

Assay_Workflow Seed Seed Cells (Jurkat/Raji) 1x10^4 cells/well Treat Drug Treatment (VDS: 1nM - 100nM) 72 Hours Seed->Treat Readout Readout Selection Treat->Readout MTS Metabolic Activity (MTS/MTT) OD 490nm Readout->MTS Screening FACS Apoptosis (Annexin V/PI) Flow Cytometry Readout->FACS Mechanism

Figure 2: Workflow for assessing Vindesine cytotoxicity. Dual readouts are recommended to distinguish between cytostasis (MTS) and cell death (Annexin V).

Resistance Mechanisms (The MDR Challenge)

The primary failure mode for VDS therapy in lymphoproliferative disorders is the overexpression of P-glycoprotein (P-gp/ABCB1) .

  • Mechanism: P-gp functions as an ATP-dependent efflux pump, actively transporting VDS out of the cytoplasm before it can saturate tubulin binding sites.

  • Cross-Resistance: Cells resistant to VCR are often cross-resistant to VDS. However, due to slight structural differences, VDS may retain partial efficacy in cells with intermediate P-gp expression where VCR fails.

  • Reversal Strategies: Research suggests using P-gp inhibitors (e.g., Verapamil, Cyclosporine A) or newer generation inhibitors (Tariquidar) can restore VDS sensitivity in vitro, though clinical toxicity often limits this approach [5, 16].

References

  • Nelson, R. L., et al. (1982). The comparative clinical pharmacology and pharmacokinetics of vindesine, vincristine, and vinblastine in human patients with cancer. Medical and Pediatric Oncology.[2][3][4][5] Link

  • Lobert, S., et al. (1996). Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine.[6][7][8] Biochemistry.[4] Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[6][9][10] Nature Reviews Cancer. Link

  • Singer, W. D., et al. (1989). Interaction of Vinblastine (VLB) to tubulin monitored by isothermal titration calorimetry.[11] Journal of Biological Chemistry. Link

  • Svirnovski, A., et al. (2005). Vincristine resistance development in lymphoblastoid cells under conditions of selective P-glycoprotein inhibition. Hematology.[1][3][4][5] Link

  • Owellen, R. J., et al. (1977). Pharmacokinetics of vindesine and vincristine in humans. Cancer Research.[1][6] Link

  • Himes, R. H., et al. (1976). Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro. Cancer Research.[1][6] Link

  • Cytoskeleton, Inc. (2024).[12] Tubulin Polymerization Assay Kit Protocol.Link

  • Bartholens, J., et al. (2013). Rituximab synergizes with hydroxyurea or vincristine in the killing of Ramos Burkitt's lymphoma B cell line.[13] Cancer Biotherapy & Radiopharmaceuticals.[13][1][12] Link

  • Dhamodharan, R., et al. (1995). Vinblastine suppresses dynamics of individual microtubules in living interphase cells.[10] Molecular Biology of the Cell.[6] Link

  • Chow, K. U., et al. (2002). Anti-CD20 antibody (IDEC-C2B8, rituximab) enhances efficacy of cytotoxic drugs on neoplastic lymphocytes in vitro. Haematologica. Link

  • Coderch, C., et al. (2012).[7] Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids.[6][7] Anti-Cancer Agents in Medicinal Chemistry.[7][9][10][12] Link

  • Luo, C., et al. (2018). Comparison of the efficacy of vindesine and leurocristine for pediatric acute lymphoblastic leukemia. Archives of Medical Science. Link

  • Shelanski, M. L., et al. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences. Link

  • Pullarkat, V., et al. (2021). Venetoclax and Vincristine in Treating Patients with Relapsed or Refractory ALL.[1] ClinicalTrials.gov Identifier: NCT03504644. Link

  • Moreira, J. N., et al. (2014).[14] MDR1/P-glycoprotein-dependent multidrug resistance in leukemia cells. Leukemia Research.[15] Link

Sources

Exploratory

Technical Guide: Chemical Stability of 4-Desacetyl Vinblastine in Aqueous Solution

This guide details the chemical stability profile of 4-Desacetyl Vinblastine (4-DAVLB) , a critical vinca alkaloid derivative often employed as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) or as a high-purity i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical stability profile of 4-Desacetyl Vinblastine (4-DAVLB) , a critical vinca alkaloid derivative often employed as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) or as a high-purity intermediate.[1]

Executive Summary

4-Desacetyl Vinblastine (4-DAVLB) exhibits a distinct stability profile compared to its parent compound, Vinblastine.[1] While the removal of the acetyl group at the C4 position eliminates the primary hydrolytic degradation pathway seen in Vinblastine, 4-DAVLB remains susceptible to oxidation , secondary hydrolysis (of methyl esters), and photo-degradation .

Key Stability Parameters:

  • Optimal pH Window: 4.5 – 5.5 (Buffered).[1][2]

  • Primary Degradation Mechanism: Oxidation at the C19' position and hydrolysis of the C3-methoxycarbonyl group.

  • Critical Storage Condition: -20°C, protected from light, under inert atmosphere (Argon/Nitrogen).

Structural Context & Reactivity[1][2]

To understand the stability of 4-DAVLB, one must contrast it with Vinblastine.

  • Vinblastine: Contains a labile acetate ester at the C4 position. In aqueous solution (pH > 6), this group hydrolyzes rapidly to form 4-DAVLB.[1]

  • 4-Desacetyl Vinblastine: The C4 position is already a free hydroxyl (-OH).[1] Consequently, 4-DAVLB is immune to the C4-deacetylation pathway.[1] However, the molecule retains complex stereochemistry and other reactive ester functionalities (C3 and C18') that dictate its residual instability.

Molecular Susceptibility Map
SiteFunctional GroupReactivity Concern
C4 Hydroxyl (-OH)Stable (unlike Acetyl in Vinblastine).[1]
C19' Carbon-Carbon BondHigh susceptibility to Oxidation (forming 19'-oxo-4-DAVLB).[1]
C3 Methyl EsterSusceptible to Hydrolysis (forming the carboxylic acid derivative) at high pH.
Indole Nitrogen HeterocycleSusceptible to Photo-oxidation .

Degradation Mechanisms & Pathways

The degradation of 4-DAVLB in aqueous media follows non-linear kinetics heavily influenced by pH and dissolved oxygen.

Oxidation (Major Pathway)

In near-neutral or basic solutions (pH > 6.0), the primary degradation route is the oxidation of the carbon adjacent to the nitrogen in the catharanthine moiety.

  • Product: 4-Desacetyl-19'-oxovinblastine.[1]

  • Catalysts: Trace metal ions (Fe, Cu), UV light, and dissolved oxygen.[1]

Secondary Hydrolysis

While C4 is stable, the methyl ester at position C3 (on the vindoline ring) can undergo base-catalyzed hydrolysis.[1]

  • Condition: pH > 7.5.

  • Product: 4-Desacetylvinblastine-3-oic acid (Desacetylvinblastinoic acid).[1]

Visualization: Degradation Pathways

DAVLB_Degradation Figure 1: Chemical Degradation Pathways of 4-Desacetyl Vinblastine Vinblastine Vinblastine (Parent) DAVLB 4-Desacetyl Vinblastine (4-DAVLB) Vinblastine->DAVLB Primary Hydrolysis (Fast, pH > 6) OxoDAVLB 19'-Oxo-4-DAVLB (Oxidation Product) DAVLB->OxoDAVLB Oxidation (pH > 6, O2, Light) AcidDAVLB 4-DAVLB-3-oic Acid (Hydrolysis Product) DAVLB->AcidDAVLB Secondary Hydrolysis (pH > 8)

Figure 1: The central role of 4-DAVLB.[1][3] Note that while it is the product of Vinblastine hydrolysis, it serves as the substrate for further oxidation and secondary ester hydrolysis.

pH and Buffer Effects

The stability of 4-DAVLB is strictly pH-dependent.[1] Data derived from antibody-conjugate studies (KS1/4-DAVLB) provides a definitive window for aqueous stability.[1]

Stability Profile by pH
pH RangeStability AssessmentDominant MechanismRecommendation
< 3.0 Poor Acid-catalyzed skeletal rearrangement.[1]Avoid.
3.5 – 4.5 High Protonation stabilizes the amine; kinetic minimum for hydrolysis.Preferred for Storage.
4.5 – 5.5 Moderate/Good Optimal balance for biological compatibility and chemical stability.[1]Preferred for Processing.
6.0 – 7.0 Low Onset of oxidation and aggregation.Limit exposure time (< 24h).
> 7.5 Critical Failure Rapid base-catalyzed hydrolysis and oxidation.[1]Strictly Avoid.[1][4]

Buffer Selection:

  • Recommended: Acetate (pH 4.0 - 5.[1]0) or Succinate.[1]

  • Avoid: Phosphate buffers at pH > 6.5 (accelerates oxidation).[1]

  • Note: 4-DAVLB is a weak base.[1] Solubility decreases significantly as pH increases towards the pKa (approx. 5.4 and 7.4). At pH 7.4, precipitation may occur if concentrations exceed 1 mg/mL.[1]

Experimental Protocol: Stability Assessment

To validate the stability of 4-DAVLB in your specific formulation, use the following Stability-Indicating Method (SIM). This protocol separates the parent from its oxidative and hydrolytic degradants.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile / Methanol (50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (max absorption for vinca skeleton).[1]

  • Gradient:

    • 0 min: 70% A / 30% B

    • 15 min: 40% A / 60% B[1]

    • 25 min: 20% A / 80% B

Stress Testing Workflow (Forced Degradation)

Perform these stress tests to confirm the specificity of your analytical method.

Stability_Workflow cluster_stress Stress Conditions Start 4-DAVLB Stock Solution (1 mg/mL in MeOH) Acid Acid Stress 0.1N HCl, 24h, RT Start->Acid Base Base Stress 0.1N NaOH, 1h, RT Start->Base Oxidation Oxidative Stress 3% H2O2, 2h, RT Start->Oxidation Thermal Thermal Stress 60°C, 24h Start->Thermal Analysis HPLC Analysis (Quantify % Recovery & Impurities) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Report Generate Stability Profile Analysis->Report

Figure 2: Forced degradation workflow to validate analytical specificity for 4-DAVLB.

Stabilization Strategies

When formulating 4-DAVLB for research or therapeutic use, implement the following controls:

  • Lyophilization: Aqueous stability is limited.[1] For long-term storage, lyophilize from a slightly acidic solution (pH 4.[1]5) using mannitol or trehalose as a cryoprotectant.[1]

  • Light Protection: Use amber glass vials. Vinca alkaloids are photosensitive.[1]

  • Inert Headspace: Sparge all buffers with Nitrogen or Argon to remove dissolved oxygen, mitigating the C19' oxidation pathway.

  • Temperature: Store liquid formulations at 2-8°C for short term (< 1 week) and -20°C for long term.

References

  • Beijnen, J. H., et al. (1989).[1][5] Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids.[5] Journal of Parenteral Science and Technology.[5] Link

  • Laguzza, B. C., et al. (1989).[1] New antitumor monoclonal antibody-vinca alkaloid conjugates.[1] Journal of Medicinal Chemistry (Detailed data on KS1/4-DAVLB stability).[1] Link[1]

  • Black, J., et al. (1988).[1][6] Studies on the stability of vinblastine sulfate in aqueous solution.[4][6] Journal of Pharmaceutical Sciences.[3][6] Link

  • Zhou, X. J., et al. (2005).[1] Vinca Alkaloids: Chemistry and Biology.[3] In: Cragg G.M., Kingston D.G.I., Newman D.J. (eds) Anticancer Agents from Natural Products.[1][7] Link[1]

Sources

Foundational

An In-depth Technical Guide to Vinca Alkaloid Derivatives: A Closer Look at Vindesine Sulfate (CAS 59917-39-4) and 4-Desacetylvinblastine

An Important Note on Chemical Identity: It is crucial to clarify a discrepancy in the requested topic. The Chemical Abstracts Service (CAS) number 59917-39-4 corresponds to Vindesine sulfate , a semi-synthetic vinca alka...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identity: It is crucial to clarify a discrepancy in the requested topic. The Chemical Abstracts Service (CAS) number 59917-39-4 corresponds to Vindesine sulfate , a semi-synthetic vinca alkaloid.[1] The name "4-Desacetyl Vinblastine Methosulfate" does not correspond to this CAS number. This guide will, therefore, focus on the scientifically accurate information for Vindesine sulfate, while also providing details on the related compound, 4-desacetylvinblastine, to ensure a comprehensive and accurate resource for researchers.

Introduction

The vinca alkaloids, originally derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone class of anti-cancer agents.[2][3] Their therapeutic efficacy stems from their ability to interfere with microtubule dynamics, a critical process for cell division.[4][5] This guide provides an in-depth technical overview of Vindesine sulfate and 4-desacetylvinblastine, two important derivatives of the parent compound, vinblastine. We will explore their chemical properties, mechanism of action, synthesis, and analytical methodologies, offering insights for researchers and drug development professionals in the field of oncology.

Physicochemical Properties

A clear understanding of the physicochemical properties of these compounds is fundamental for their handling, formulation, and analytical characterization.

PropertyVindesine Sulfate4-Desacetylvinblastine
CAS Number 59917-39-4[1]3352-69-0[6][7]
Molecular Formula C43H55N5O7.H2O4S[1]C44H56N4O8[7]
Molecular Weight 852.01 g/mol [1]768.9 g/mol [7]
Appearance Off-White Solid[6]Not explicitly stated, but likely a solid.
Storage Temperature Refer to supplier recommendations.Refer to supplier recommendations.[6]

Handling and Storage: Vinca alkaloids are potent cytotoxic agents and should be handled with appropriate personal protective equipment in a controlled environment. For storage, it is recommended to keep them in a well-ventilated place, with the container tightly closed and protected from heat and direct sunlight.[8] Stability studies on the parent compound, vinblastine sulfate, have shown it to be relatively stable in aqueous solutions at or below room temperature, with an estimated shelf-life of 150 days at 25°C and 10.7 years at 5°C when protected from light.[9] While specific stability data for Vindesine sulfate and 4-desacetylvinblastine are not readily available, similar precautions should be taken.

Pharmacology and Mechanism of Action

The primary mechanism of action for vinca alkaloids is the disruption of microtubule function.[2][4] Microtubules are essential components of the mitotic spindle, which facilitates the segregation of chromosomes during cell division.[10]

Mechanism of Action: A Step-by-Step Breakdown

  • Binding to Tubulin: Vinca alkaloids bind to the β-subunit of tubulin dimers, the fundamental building blocks of microtubules.[2]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[4][10]

  • Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the formation of a proper mitotic spindle.[2][10]

  • Metaphase Arrest: This disruption leads to the arrest of the cell cycle in the metaphase (M phase).[3][10]

  • Apoptosis: The prolonged metaphase arrest triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][10]

cluster_0 Cellular Environment Vinca Alkaloid Vinca Alkaloid Tubulin Dimers Tubulin Dimers Vinca Alkaloid->Tubulin Dimers Binds to β-subunit Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Assembly (Disrupted) Metaphase Arrest Metaphase Arrest Mitotic Spindle->Metaphase Arrest Leads to Apoptosis Apoptosis Metaphase Arrest->Apoptosis Triggers

Caption: Mechanism of action of vinca alkaloids.

While both Vindesine and 4-desacetylvinblastine share this general mechanism, subtle differences in their chemical structure can lead to variations in their binding affinity and clinical profiles. For instance, 4-desacetylvinblastine has been shown to competitively inhibit the binding of vinblastine to tubulin.[11]

Pharmacokinetics: Vinca alkaloids are typically administered intravenously due to poor oral absorption.[2] They are extensively metabolized by the liver, primarily through the cytochrome P450 system (specifically CYP3A4), and biliary excretion is the main route of elimination.[4]

Synthesis and Production

Vindesine is a semi-synthetic derivative of vinblastine. The synthesis of complex vinca alkaloids like vinblastine and its derivatives is a significant challenge. Semi-synthetic approaches often start with more abundant monomeric indole alkaloids, such as catharanthine and vindoline, which are also found in Catharanthus roseus.[12]

A key step in the semi-synthesis of vinblastine is the coupling of catharanthine and vindoline.[12] One biomimetic approach involves an iron(III)-promoted coupling, which is believed to mimic the natural biosynthetic pathway.[12] This process generates an anhydrovinblastine intermediate, which is then oxidized to form vinblastine.[12]

4-Desacetylvinblastine is a key intermediate in the synthesis of other vinblastine derivatives. For example, tritium-labeled vinblastine has been prepared by the acetylation of desacetylvinblastine with [3H]acetic anhydride.[11] The total synthesis of vinblastine analogues with modifications at the C4 position has also been explored to investigate structure-activity relationships.[13]

cluster_1 Semi-synthesis of Vinblastine Catharanthine Catharanthine Fe(III)-promoted coupling Fe(III)-promoted coupling Catharanthine->Fe(III)-promoted coupling Vindoline Vindoline Vindoline->Fe(III)-promoted coupling Anhydrovinblastine Anhydrovinblastine Fe(III)-promoted coupling->Anhydrovinblastine Oxidation Oxidation Anhydrovinblastine->Oxidation Vinblastine Vinblastine Oxidation->Vinblastine

Caption: Simplified workflow for the semi-synthesis of vinblastine.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of vinca alkaloids in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A Typical RP-HPLC Method for Vinblastine Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 5 mM, pH 6.0).[14][15]

  • Flow Rate: Typically around 1.0 to 2.0 mL/min.[14][15][16]

  • Detection: UV detection at a wavelength of approximately 254 nm.[14][15]

  • Run Time: The separation can often be achieved in less than 10 minutes.[14][15]

For bioanalytical applications requiring higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[17]

Experimental Protocol: Preparation of Standard Solutions for HPLC Analysis

  • Stock Solution Preparation: Accurately weigh a known amount of the vinca alkaloid standard (e.g., vinblastine) and dissolve it in purified water or a suitable solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[14]

  • Storage of Stock Solution: Store the stock solution at a low temperature (e.g., -20°C) to minimize degradation.[14]

  • Working Standard Preparation: On the day of analysis, prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that will be used to generate a calibration curve.

  • Sample Preparation: For pharmaceutical formulations, dissolve the product in a suitable solvent, filter through a 0.2 µm membrane filter, and dilute to an appropriate concentration for HPLC analysis.[14]

Conclusion

Vindesine sulfate and 4-desacetylvinblastine are important members of the vinca alkaloid family of anti-cancer compounds. A thorough understanding of their chemical properties, mechanism of action, and analytical methodologies is crucial for their effective use in research and drug development. As our understanding of microtubule dynamics and cancer biology continues to evolve, these and other vinca alkaloid derivatives will likely remain valuable tools in the fight against cancer.

References

  • Vertex AI Search. (n.d.). Retrieved February 22, 2026.
  • Medical Pharmacology Chapter 33-34: Anticancer Drugs. (n.d.). Oncology.
  • Gidding, C. E., Kellie, S. J., Kamps, W. A., & de Graaf, S. S. (1999). Preclinical and clinical pharmacology of vinca alkaloids. PubMed.
  • Lincoln Publication. (n.d.). Role of Paclitaxel and Vinblastine in Modern Cancer Therapy. Books - Lincoln Publication.
  • Chemistry World. (2019, March 15). Vinblastine and vincristine: Vinca alkaloids | Podcast. Chemistry World.
  • ResearchGate. (n.d.). Role of vinca alkaloids and their derivatives in cancer therapy.
  • BASF. (2026, January 20). Safety data sheet.
  • Wilson, L., Bamburg, J. R., Mizel, S. B., Grisham, L. M., & Creswell, K. M. (1975). The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules. PubMed.
  • Gagliardi, L., & Cavazzutti, G. (1996). Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes. Boll Chim Farm, 135(7), 413-4.
  • The Science Behind Vinblastine Sulfate: From Mechanism to Future Outlook. (2026, February 14).
  • van der Stoep, M., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. PubMed.
  • ChemicalBook. (2023, May 4). 4-Desacetyl Vinblastine | 3352-69-0.
  • GenPrice UK. (n.d.). 4-Desacetyl Vinblastine Methosulfate.
  • Vendrig, D. E., et al. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. PubMed.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vinblastine Sulfate?
  • Wikipedia. (n.d.). Vinblastine.
  • Advanced Pharmaceutical Bulletin. (2018, March 18). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC M.
  • NIH. (n.d.). 4-Deacetylvinblastine. PubChem.
  • Boger, D. L., et al. (2016, November 3). Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity. SciSpace.
  • Santa Cruz Biotechnology. (n.d.). 4-Desacetyl Vincristine Methosulfate | CAS 3704-01-6 | SCBT.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Desacetyl Vincristine Methosulfate.
  • CancerQuest. (n.d.). Vinblastine.
  • Boger, D. L., et al. (n.d.). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. PMC.
  • Charles River Laboratories. (n.d.). Analytical and Formulation Considerations for the Development of a Multi-Component IV Formulation.
  • Benchchem. (2025). The Synthesis of Vinblastine: A Technical Guide to the Coupling of Catharanthine Sulfate and Vindoline.
  • Greenius, H. F., McIntyre, R. W., & Beer, C. T. (1968). The preparation of vinblastine-4-acetyl-t and its distribution in the blood of rats. PubMed.
  • Google Patents. (n.d.). EP0012674A2 - Process for the synthesis of vinblastine.
  • ResearchGate. (2018, March 18). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method.
  • CAS Common Chemistry. (n.d.). Vindesine sulfate.
  • ResearchGate. (2025, August 7). A new RP-HPLC method for the estimation of vinblastine in pharmaceutical formulations.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Vindesine Sulfate in Cell Culture

Introduction: The Scientific Context of Vindesine Sulfate Vindesine sulfate, a semi-synthetic vinca alkaloid derived from vinblastine, is a potent antineoplastic agent.[1][2] Its mechanism of action, like other vinca alk...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of Vindesine Sulfate

Vindesine sulfate, a semi-synthetic vinca alkaloid derived from vinblastine, is a potent antineoplastic agent.[1][2] Its mechanism of action, like other vinca alkaloids, centers on the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[3][4][5] By binding to tubulin, Vindesine sulfate inhibits the polymerization of microtubules, leading to mitotic arrest in the metaphase of the cell cycle and subsequent apoptosis.[4][5] This targeted action against rapidly dividing cells makes it a valuable tool in cancer research and a component of various chemotherapy regimens.[3][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Vindesine sulfate in in vitro cell culture applications. We will delve into its solubility characteristics in Dimethyl Sulfoxide (DMSO) and cell culture media, provide detailed protocols for the preparation of stock and working solutions, and discuss critical considerations for maintaining its stability and biological activity in an experimental setting.

Solubility Profile of Vindesine Sulfate

A thorough understanding of a compound's solubility is fundamental to accurate and reproducible in vitro studies. The solubility of Vindesine sulfate can vary significantly between organic solvents and aqueous-based cell culture media.

Solubility in DMSO

Vindesine sulfate exhibits excellent solubility in high-quality, anhydrous DMSO. This makes DMSO the ideal solvent for preparing concentrated stock solutions.

SolventReported SolubilityMolar Concentration (approx.)
DMSOUp to 250 mg/mL~293 mM

Table 1: Solubility of Vindesine sulfate in DMSO. Data compiled from multiple supplier datasheets.

Causality Behind DMSO as the Solvent of Choice: The high solubility of Vindesine sulfate in DMSO allows for the preparation of highly concentrated stock solutions. This is advantageous as it minimizes the volume of solvent added to the cell culture medium, thereby reducing the potential for solvent-induced cytotoxicity. It is crucial to use anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.

Solubility and Behavior in Cell Culture Media

While Vindesine sulfate is water-soluble, its behavior in complex biological fluids like cell culture media requires careful consideration. Cell culture media are aqueous solutions containing salts, amino acids, vitamins, and often supplemented with serum, which introduces proteins that can interact with the compound.

Direct high-concentration dissolution of Vindesine sulfate in cell culture media is not recommended. The preferred method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Key Considerations for Dilution in Cell Culture Media:

  • Precipitation Risk: Rapidly adding a highly concentrated DMSO stock to the aqueous medium can cause localized supersaturation, leading to precipitation of the compound. To mitigate this, it is recommended to add the DMSO stock to a larger volume of media while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced effects on cell viability and function.

  • Serum Protein Binding: Like many drugs, Vindesine sulfate may bind to proteins present in fetal bovine serum (FBS) or other serum supplements. This binding can affect the free concentration of the drug available to the cells and should be considered when interpreting experimental results.

Protocols for Solution Preparation

Adherence to standardized protocols for solution preparation is paramount for experimental reproducibility.

Protocol 1: Preparation of a 10 mM Vindesine Sulfate Stock Solution in DMSO

Materials:

  • Vindesine sulfate powder (Molecular Weight: 852.00 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh 8.52 mg of Vindesine sulfate powder.

  • Dissolution: Transfer the weighed powder into a sterile amber vial. Add 1.0 mL of sterile, anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. A clear, colorless to slightly yellow solution should be obtained.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage. When stored properly, DMSO stock solutions of vinca alkaloids are generally stable for several months.[5]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM Vindesine sulfate stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile conical tubes

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw at room temperature.

  • Serial Dilution (Recommended): To achieve final nanomolar working concentrations, it is advisable to perform a serial dilution. For example, to prepare a 10 µM intermediate solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix well by gentle inversion.

  • Final Working Solution: Further dilute the intermediate solution to your desired final concentration. For instance, to prepare a 10 nM working solution:

    • Add 1 µL of the 10 µM intermediate solution to 999 µL of pre-warmed cell culture medium.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately to minimize the risk of degradation in the aqueous environment of the cell culture medium.

Experimental Workflow and Stability Considerations

Workflow for Preparing Vindesine Sulfate Working Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Vindesine Sulfate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final Prepare Final Working Solution in Culture Medium intermediate->final use Use Immediately in Experiment final->use

Caption: Workflow for the preparation of Vindesine sulfate solutions.

Stability of Vindesine Sulfate in Cell Culture

While comprehensive stability data for Vindesine sulfate in various cell culture media at 37°C is not extensively published, studies on vinca alkaloids in other aqueous solutions provide valuable insights. Vindesine, along with vincristine and vinblastine, has been shown to be stable (greater than 95% remaining) for up to three weeks at 25°C in common infusion fluids such as 0.9% sodium chloride and 5% dextrose.[7][8]

However, the environment of a cell culture incubator (37°C, 5% CO2, presence of cellular enzymes and media components) is more complex. Therefore, the following best practices are recommended to ensure the stability and consistent activity of Vindesine sulfate during your experiments:

  • Fresh is Best: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.

  • Minimize Incubation Time in Media: While long-term incubations are often necessary, be aware that the stability of the compound may decrease over time. For experiments longer than 48-72 hours, consider replacing the media with freshly prepared Vindesine sulfate-containing media.

  • Protect from Light: Vinca alkaloids can be sensitive to light. Store stock solutions in amber vials and minimize exposure of working solutions to direct light.

In Vitro Working Concentrations

The effective concentration of Vindesine sulfate in cell culture is highly dependent on the cell line and the duration of exposure. Based on published literature, the cytotoxic and anti-proliferative effects of Vindesine are typically observed in the nanomolar (nM) range.

  • Mitotic Arrest: Studies in Chinese hamster ovary cells have shown that Vindesine can cause a significant accumulation of cells in mitosis at concentrations as low as 2.3 x 10⁻⁹ M (2.3 nM).

  • IC50 Values: The half-maximal inhibitory concentration (IC50) for cell proliferation can vary widely among different cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Recommendation: For initial experiments, a concentration range of 1 nM to 100 nM is a reasonable starting point for most cell lines.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution - Use of non-anhydrous DMSO- Impure Vindesine sulfate- Use fresh, high-quality anhydrous DMSO.- Ensure the Vindesine sulfate is from a reputable supplier.
Precipitation upon dilution in media - Rapid addition of concentrated stock- High final concentration- Add the DMSO stock to the media while gently agitating.- Perform serial dilutions to avoid a large concentration gradient.- Ensure the final working concentration is within the soluble range.
Inconsistent experimental results - Degradation of stock solution- Instability in working solution- Inaccurate pipetting- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare working solutions fresh for each experiment.- Use calibrated pipettes and proper pipetting techniques.

Mechanism of Action: A Visual Representation

G Vindesine Vindesine Sulfate Tubulin α/β-Tubulin Dimers Vindesine->Tubulin Binds to Microtubule Microtubule Polymer Vindesine->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Metaphase Metaphase Arrest Microtubule->Metaphase Disrupted Formation Spindle->Metaphase Enables Chromosome Segregation Apoptosis Apoptosis Metaphase->Apoptosis Leads to

Caption: Mechanism of action of Vindesine sulfate.

Conclusion

Vindesine sulfate is a powerful tool for in vitro cancer research. By understanding its solubility characteristics and adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the accuracy, reproducibility, and scientific integrity of their experiments. The key to success lies in the careful preparation of solutions, the use of appropriate working concentrations, and an awareness of the factors that can affect the stability of the compound in a cell culture environment.

References

  • Cancer Research. (1975). Antitumor Activity of Deacetyl Vinblastine Amide Sulfate (Vindesine) in Rodents and Mitotic Accumulation Studies in Culture. Cancer Research, 35(5), 1056-1062. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vindesine Sulfate? Retrieved from [Link]

  • PubChem. (n.d.). Vindesine. Retrieved from [Link]

  • PubMed. (1985). Cellular pharmacokinetics of vinblastine and other vinca alkaloids in MO4 cells. Medical Science Research, 13(1), 35-36. [Link]

  • PubMed. (1983). Differential activity of vincristine and vinblastine against cultured cells. Journal of the National Cancer Institute, 70(5), 907-912. [Link]

  • PubMed. (1979). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Cancer Research, 39(11), 4346-4351. [Link]

  • Akademia Medycyny. (2013, May 15). The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. Farmacja Polska, 69(5), 293-298. [Link]

  • PubMed. (1989). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of Parenteral Science and Technology, 43(2), 84-87. [Link]

  • Semantic Scholar. (1989). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of Parenteral Science and Technology, 43(2), 84-87. [Link]

  • Specialist Pharmacy Service. (2025, June 13). Preventing harm from incorrect vinca alkaloid administration. Retrieved from [Link]

  • Drug Central. (n.d.). vindesine. Retrieved from [Link]

  • PubMed. (1980). Comparison of in vitro and in vivo effects of vincristine and vindesine on leukemic cells from patients with chronic granulocytic leukemia in blast crisis. Cancer, 45(6), 1343-1348. [Link]

  • PubMed. (1993). Relationship between the cellular accumulation and the cytotoxicity of S12363, a new Vinca alkaloid derivative. Biochemical Pharmacology, 45(4), 891-898. [Link]

  • BC Cancer. (2025, December 1). DRUG NAME: Vinblastine. Retrieved from [Link]

  • MDPI. (2023, February 22). Induction of Drug-Resistance and Production of a Culture Medium Able to Induce Drug-Resistance in Vinblastine Untreated Murine Myeloma Cells. International Journal of Molecular Sciences, 24(5), 4438. [Link]

  • PubMed. (2019, June 21). Development of a stable single-vial liposomal formulation for vincristine. International Journal of Nanomedicine, 14, 4639-4652. [Link]

  • NanoMedicines Research Group. (n.d.). Liposome-encapsulated vincristine, vinblastine and vinorelbine: A comparative study of drug loading and retention. Retrieved from [Link]

  • PEARL. (2011, January 1). Stability of vincristine (Teva) in original vials after re-use, and in dilute infusions in polyolefin bags and polypropolene syringes. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Vindesine Sulfate – Application in Therapy and Current Clinical Research. Retrieved from [Link]

Sources

Application

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocol for Vinca Alkaloids from Biological Tissue

Abstract This application note provides a comprehensive and robust protocol for the extraction and purification of key vinca alkaloids, such as vincristine and vinblastine, from complex biological tissue matrices. Vinca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the extraction and purification of key vinca alkaloids, such as vincristine and vinblastine, from complex biological tissue matrices. Vinca alkaloids are potent anti-neoplastic agents, and their accurate quantification in tissue is critical for pharmacokinetic, toxicological, and drug efficacy studies. The protocol detailed herein employs a mixed-mode solid phase extraction (SPE) strategy, which leverages both reversed-phase and ion-exchange mechanisms to achieve superior sample cleanup and high analyte recovery. We will delve into the scientific rationale behind each step, from tissue homogenization and sample pre-treatment to the specifics of the SPE workflow, providing researchers with a validated and reproducible method suitable for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Analytical Challenge

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of many chemotherapy regimens.[1] Their mechanism of action involves the disruption of microtubule formation, leading to mitotic arrest in rapidly dividing cancer cells.[2] To understand the in-vivo behavior of these drugs, researchers must quantify their concentration not just in plasma, but within target and non-target tissues.

Extracting these alkaloids from tissue presents a significant analytical challenge. Tissue homogenates are a complex mixture of proteins, lipids (including phospholipids), salts, and other endogenous components.[3] These matrix components can interfere with analysis by causing ion suppression in mass spectrometry, fouling analytical columns, and leading to poor recovery and reproducibility.[4][5]

Solid Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[6][7] This guide focuses on a mixed-mode cation exchange SPE protocol, a highly selective method ideal for the basic nature of vinca alkaloids.

Foundational Principles: Why Mixed-Mode SPE?

The selection of the SPE sorbent is the most critical decision in method development.[8] Vinca alkaloids like vinblastine (pKa₁=5.4, pKa₂=7.4) and vincristine (pKa=5.0, 7.4) are basic compounds, meaning they carry a positive charge at a pH below their pKa.[1][9] This property makes them ideal candidates for a mixed-mode cation exchange (MCX) sorbent.

MCX sorbents offer a dual retention mechanism:

  • Reversed-Phase Interaction: A hydrophobic backbone (e.g., C8 or C18) retains the alkaloids based on their non-polar characteristics.

  • Ion-Exchange Interaction: Negatively charged functional groups (e.g., sulfonic acid) on the sorbent surface strongly bind the positively charged alkaloids.[10][11]

This dual mechanism allows for a more rigorous and orthogonal washing strategy. Hydrophobic interferences, such as lipids, can be washed away with a high percentage of organic solvent without disrupting the strong ionic bond holding the analyte. Conversely, weakly basic or neutral hydrophilic interferences can be removed with acidic aqueous washes. The analyte is then selectively eluted by using a solvent that disrupts both interactions simultaneously—typically a basic organic solution that neutralizes the analyte's charge, thus breaking the ionic bond.

Experimental Workflow Overview

The entire process, from tissue collection to the final purified extract, follows a logical sequence designed to maximize analyte recovery while ensuring the removal of matrix interferences.

SPE_Workflow cluster_pretreatment PART 1: Sample Pre-Treatment cluster_spe PART 2: Mixed-Mode SPE Protocol TISSUE 1. Tissue Sample (Flash Frozen) HOMOGENIZE 2. Homogenization (Buffer + Mechanical Lysis) TISSUE->HOMOGENIZE Add Acidic Buffer PPT 3. Protein Precipitation (e.g., Acetonitrile) HOMOGENIZE->PPT Add Cold Organic Solvent CENTRIFUGE 4. Centrifugation (Pellet Debris) PPT->CENTRIFUGE SUPERNATANT 5. Collect & Dilute Supernatant (Adjust pH for Loading) CENTRIFUGE->SUPERNATANT Isolate Analyte CONDITION 6. Condition Sorbent (Methanol) LOAD 8. Load Sample (Analyte Binds via Hydrophobic + Ionic) SUPERNATANT->LOAD Introduce Pre-Treated Sample EQUILIBRATE 7. Equilibrate Sorbent (Acidic Water/Buffer) CONDITION->EQUILIBRATE EQUILIBRATE->LOAD WASH1 9. Wash 1 (Aqueous) (Remove Polar Interferences) LOAD->WASH1 WASH2 10. Wash 2 (Organic) (Remove Lipids) WASH1->WASH2 ELUTE 11. Elute Analyte (Basic Organic Solvent) WASH2->ELUTE FINAL Final Eluate (Ready for LC-MS) ELUTE->FINAL

Caption: High-level workflow for the extraction of vinca alkaloids from tissue.

Detailed Protocols & Methodologies

This section provides a step-by-step guide. All organic solvents should be HPLC or LC-MS grade.

Part 1: Tissue Homogenization & Pre-Treatment

The goal of this stage is to lyse the tissue, solubilize the alkaloids, and remove the bulk of proteins and phospholipids which can interfere with the SPE process.[12][13][14]

Materials:

  • Frozen tissue sample

  • Homogenization Buffer: 2% Formic Acid in Water

  • Precipitation Solvent: Acetonitrile (ACN), chilled to -20°C

  • Bead beater or rotor-stator homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weighing: Tare a suitable homogenization tube and weigh the frozen tissue sample (e.g., 100-200 mg). Work quickly to prevent thawing.

  • Homogenization: Add 9 volumes of ice-cold Homogenization Buffer to the tissue (e.g., 900 µL for 100 mg of tissue). Homogenize the sample until no visible tissue particles remain. Keep the sample on ice throughout to minimize degradation.[7][15]

  • Protein Precipitation: To the tissue homogenate, add 3 volumes of cold (-20°C) acetonitrile (e.g., 3 mL for 1 mL of homogenate). Vortex vigorously for 1-2 minutes. The ACN disrupts the solvation layer around proteins, causing them to precipitate.[6][16][17]

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the vinca alkaloids.

  • Dilution & Acidification: Dilute the supernatant with 4 volumes of 2% formic acid in water. This ensures the final organic solvent concentration is low enough for efficient binding to the reversed-phase sorbent and that the pH is sufficiently acidic (pH < 4) to ensure the alkaloids are fully protonated (positively charged) for binding to the cation exchanger.

Part 2: Mixed-Mode Cation Exchange SPE Protocol

This protocol is optimized for a standard 3 mL, 60 mg mixed-mode strong cation exchange SPE cartridge. Volumes should be adjusted proportionally for different cartridge sizes.

Materials:

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, Biotage ISOLUTE HCX)

  • Conditioning Solvent: Methanol (MeOH)

  • Equilibration Solvent: 2% Formic Acid in Water

  • Aqueous Wash Solvent: 2% Formic Acid in Water

  • Organic Wash Solvent: Methanol (MeOH)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Condition: Pass 3 mL of Methanol through the cartridge. This step wets the polymeric sorbent and activates the functional groups for interaction.[5][11] Do not let the cartridge go dry.

  • Equilibrate: Pass 3 mL of 2% Formic Acid in Water through the cartridge. This equilibrates the sorbent to the pH and polarity of the loading solution, ensuring proper ionic interaction. Do not let the cartridge go dry.

  • Load: Slowly load the diluted supernatant from the pre-treatment step onto the cartridge at a flow rate of approximately 1-2 mL/min. A slow flow rate is crucial for ensuring sufficient interaction time between the alkaloids and the sorbent for both hydrophobic and ionic retention.[3][18]

  • Wash 1 (Aqueous): Pass 3 mL of 2% Formic Acid in Water through the cartridge. This wash removes highly polar, water-soluble interferences and salts that did not bind to the reversed-phase component of the sorbent.

  • Wash 2 (Organic): Pass 3 mL of Methanol through the cartridge. This is a critical step. Because the alkaloids are strongly bound by the ion-exchange mechanism, a strong organic solvent can be used to wash away hydrophobic and lipophilic interferences (e.g., phospholipids, fats) that are retained by the reversed-phase mechanism.[4]

  • Elute: After the final wash, dry the cartridge under vacuum for 1-2 minutes to remove residual wash solvent. Elute the vinca alkaloids by passing 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The basic nature of the elution solvent neutralizes the positive charge on the alkaloids, breaking the ionic bond with the sorbent. The high organic content disrupts the hydrophobic interaction, allowing the now-neutral alkaloids to be released.[18]

  • Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for concentration prior to LC-MS analysis.

Expected Performance & Data

Proper execution of this protocol should yield high recovery and clean extracts, resulting in robust and reproducible analytical data.

ParameterTarget ValueRationale & Commentary
Analyte Recovery > 90%Mixed-mode SPE provides strong retention, minimizing analyte loss during the loading and washing steps.
Reproducibility (%RSD) < 10%The highly controlled, multi-step process reduces variability between samples compared to simpler methods like protein precipitation alone.[5][19]
Phospholipid Removal > 99%The organic wash step (Methanol) is highly effective at removing lipid-based matrix components that are a primary cause of ion suppression.[4][12]
Extract Cleanliness Low Matrix EffectsThe orthogonal wash steps (acidic aqueous and organic) remove a wide range of interferences, leading to minimal ion suppression or enhancement in LC-MS analysis.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Cartridge Dried Out: Sorbent de-activated before sample loading. 2. High Flow Rate: Insufficient interaction time during loading. 3. Incorrect pH: Sample pH too high during loading, preventing ionization of alkaloids. 4. Elution Solvent Too Weak: Incomplete disruption of sorbent-analyte interactions.1. Do not let the cartridge dry after the equilibration step. Re-condition and re-equilibrate if necessary.[18] 2. Reduce loading flow rate to 1-2 mL/min.[3] 3. Ensure the final diluted sample pH is < 4.0. 4. Ensure the elution solvent is freshly prepared. Consider increasing the ammonium hydroxide concentration slightly (e.g., to 7%).
Poor Reproducibility 1. Inconsistent Homogenization: Variable initial extraction from tissue. 2. Inconsistent Flow Rates: Variable retention and elution times across samples. 3. Sorbent Overload: Exceeding the binding capacity of the SPE cartridge.1. Standardize the homogenization time and power settings. Ensure a uniform homogenate is achieved for all samples.[13] 2. Use an automated SPE processor or ensure consistent vacuum/pressure is applied across all manifold ports. 3. If analyte concentrations are very high, use a larger SPE cartridge or dilute the sample further before loading.[18]
High Matrix Effects 1. Incomplete Protein Precipitation: Proteins have carried over onto the SPE cartridge. 2. Insufficient Washing: Wash volumes or strength are inadequate to remove all interferences.1. Ensure the correct ratio of cold ACN to homogenate is used (at least 3:1). Increase vortex time and ensure proper centrifugation. 2. Increase the volume of the organic wash (Wash 2) to 2 x 3 mL to more thoroughly remove lipids.

Conclusion

The mixed-mode solid phase extraction protocol detailed in this application note provides a highly effective and reliable method for the isolation of vinca alkaloids from challenging biological tissue matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this approach delivers exceptionally clean extracts, high analyte recovery, and excellent reproducibility. This method effectively mitigates common issues such as protein and phospholipid-based matrix effects, making it an invaluable tool for researchers conducting preclinical and clinical studies requiring accurate tissue-level quantification of these important therapeutic agents.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022). Chromatography Online. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5978, Vincristine. Retrieved from [Link]

  • Protein Precipitation Method. (2025). Phenomenex. Available at: [Link]

  • Ye, C., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols. Available at: [Link]

  • Precipitation Procedures. (n.d.). Cytiva. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13342, Vinblastine. Retrieved from [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). LCGC International. Available at: [Link]

  • Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent. (n.d.). University of Pennsylvania. Available at: [Link]

  • Xu, X., et al. (2012). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis. Available at: [Link]

  • HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. (2025). Patsnap. Available at: [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters Corporation. Available at: [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Available at: [Link]

  • Tissue Homogenization: 4 Viable Techniques. (2016). Pion Inc. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Available at: [Link]

  • Protein Precipitation 101: A Crucial Step in Sample Prep. (2023). Filtrous. Available at: [Link]

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. (n.d.). Biotage. Available at: [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Available at: [Link]

  • Standard Operating Procedure for Animal Tissue Homogenization. (n.d.). National Institutes of Health. Available at: [Link]

  • Solid-Phase Extraction (SPE). (2024). Veeprho. Available at: [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Available at: [Link]

  • Elevating Reproducibility and Recovery in Solid-Phase Extraction. (2020). Technology Networks. Available at: [Link]

  • Keglevich, P., et al. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Molecules. Available at: [Link]

  • Validation results for recovery, repeatability and within-laboratory reproducibility. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2020). LCGC International. Available at: [Link]

Sources

Method

Comparative Protocol: Intraperitoneal vs. Intravenous Administration of Vindesine in Rats

Executive Summary This guide provides a rigorous technical comparison between Intraperitoneal (IP) and Intravenous (IV) administration of Vindesine (VDS) in laboratory rats (Rattus norvegicus). Vindesine, a semi-syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Intraperitoneal (IP) and Intravenous (IV) administration of Vindesine (VDS) in laboratory rats (Rattus norvegicus). Vindesine, a semi-synthetic vinca alkaloid (desacetyl vinblastine amide), is a potent anti-mitotic agent used in chemotherapy.[1]

Critical Directive: While IP administration is technically less demanding, IV administration is the gold standard for Vindesine efficacy studies due to its vesicant chemical nature. Vindesine is a severe tissue irritant; IP injection carries a high risk of chemical peritonitis, paralytic ileus, and local necrosis, potentially confounding survival data. IP routes should be reserved for specific pharmacokinetic (PK) modeling or intraperitoneal tumor models (e.g., peritoneal carcinomatosis).

Pharmacology & Mechanism of Action

Mechanism

Vindesine binds to the


-subunit of tubulin, inhibiting microtubule polymerization into mitotic spindles. This arrests the cell cycle in metaphase, triggering apoptosis.
  • Potency: Vindesine is approximately 3x more potent than Vincristine and 10x more potent than Vinblastine in causing mitotic arrest in vitro.[1]

  • Toxicity Profile: Intermediate between Vinblastine (least neurotoxic) and Vincristine (most neurotoxic).

Pharmacokinetics (PK) by Route
  • Intravenous (IV): Follows a triphasic serum decay pattern.

    • Distribution: Rapid tissue binding (Central compartment volume ~70% of body weight).

    • Metabolism: Hepatic cytochrome P450 system.

    • Excretion: Primarily biliary (feces); renal excretion is minimal (<10%).

  • Intraperitoneal (IP):

    • Absorption: Subject to "first-pass" hepatic metabolism before reaching systemic circulation, reducing absolute bioavailability compared to IV.

    • Local Effect: High local concentration in the peritoneal cavity, but significant risk of local tissue damage.

Comparative Analysis: IV vs. IP

Quantitative Toxicity Data (Rat Models)
ParameterIntravenous (IV)Intraperitoneal (IP)
LD50 (Rat) ~2.0 ± 0.2 mg/kg [1]> 2.0 mg/kg (Est. ~5-8 mg/kg)*
Bioavailability 100%~30–60% (Variable due to first-pass)
Primary Toxicity Myelosuppression (Leukopenia), NeurotoxicityChemical Peritonitis, Paralytic Ileus, Adhesions
Onset of Action Immediate (Seconds)Delayed (15–45 mins)
Study Suitability Efficacy, PK, Toxicology (GLP standard)Peritoneal tumors, PK absorption studies

*Note: IP LD50 in mice is ~8.8 mg/kg compared to 6.3 mg/kg IV.[2][3] Rats show similar trends where IP tolerates higher nominal doses due to lower systemic absorption, but local morbidity is higher.

Decision Logic for Route Selection

RouteSelection Start Select Administration Route Goal Primary Study Goal? Start->Goal Systemic Systemic Tumor / PK Study Goal->Systemic Standard Local Peritoneal Carcinomatosis Goal->Local Specialized IV_Route Intravenous (IV) (Tail Vein) Systemic->IV_Route Preferred IP_Route Intraperitoneal (IP) Local->IP_Route Required IV_Pros 100% Bioavailability No First-Pass Effect Clinical Relevance IV_Route->IV_Pros IP_Cons Risk: Chemical Peritonitis Risk: Paralytic Ileus Variable Absorption IP_Route->IP_Cons

Figure 1: Decision matrix for selecting Vindesine administration routes in rat models.

Experimental Protocols

Formulation Preparation

Safety Warning: Vindesine is a vesicant.[4] Wear double nitrile gloves, safety goggles, and work in a Class II Biosafety Cabinet.

  • Stock Solution: Dissolve Vindesine Sulfate powder in sterile 0.9% Saline (NaCl) to a concentration of 1 mg/mL .

    • Stability:[1] Stable for 24h at 4°C. Do not freeze after reconstitution if possible to avoid precipitation.

  • Working Solution: Dilute with sterile saline to the target dose concentration immediately prior to use.

    • Rat IV Volume: 1–2 mL/kg (e.g., for a 250g rat, inject 0.25–0.5 mL).

    • Rat IP Volume: 5–10 mL/kg (larger volume reduces local irritation).

Intravenous (IV) Injection Protocol (Tail Vein)

Objective: Deliver drug systemically without extravasation (leakage). Extravasation of Vindesine causes severe necrosis and tail sloughing.

  • Restraint: Place rat in a warm restrainer (heating lamp/pad at 37°C for 5-10 mins) to dilate lateral tail veins.

  • Prep: Swab tail with 70% ethanol.

  • Insertion: Use a 27G butterfly needle or catheter. Insert into the lateral tail vein at a shallow angle (15°).

  • Verification (The "Pull-Back"):

    • Gently pull back the plunger. Blood flash is mandatory.

    • If no blood, do not inject. Reposition.

  • Injection: Administer slowly (over 10–15 seconds).

    • Critical Check: If you feel resistance or see a subcutaneous "bleb" form, STOP immediately . You are extravasating.

  • Flush: Follow with 0.1 mL sterile saline to clear the needle/vein of the vesicant.

  • Hemostasis: Apply pressure for 30-60 seconds.

Intraperitoneal (IP) Injection Protocol

Objective: Deliver drug to the peritoneal cavity while minimizing gut contact.

  • Restraint: Hold the rat in dorsal recumbency (head down, tilted 30°) to shift viscera cranially.

  • Site: Lower right or left quadrant of the abdomen.

  • Insertion: Use a 25G, 5/8-inch needle .

  • Technique:

    • Insert needle through skin, then pause.

    • Thrust through the abdominal wall.

    • Aspiration Test: Pull back plunger. If urine (bladder), blood (vessel), or greenish fluid (gut) appears, discard needle and abort .

  • Injection: Inject fluid smoothly.

    • Note: For Vindesine, dilute the dose in a larger volume (e.g., 5-10 mL/kg saline) to dilute the vesicant effect on the mesentery.

Potential Adverse Effects & Management[5][6][7][8][9]

Adverse EventCauseManagement
Tail Necrosis IV ExtravasationStop injection. Infiltrate area with hyaluronidase (if available) or apply warm compress. Monitor for ulceration.[5]
Paralytic Ileus IP NeurotoxicityMonitor fecal output. Provide soft diet/hydration. If severe distension occurs, euthanasia is required.
Weight Loss Systemic ToxicityWeigh daily. >20% weight loss requires humane endpoint.
Leukopenia Marrow SuppressionNadir occurs days 4–7. Minimize handling to prevent opportunistic infection.

References

  • Todd, G.C. et al. (1976). Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs. Journal of Toxicology and Environmental Health.

  • Dorr, R.T. & Fritz, W.L. (1980). Cancer Chemotherapy Handbook. Elsevier.
  • Ferguson, D. (2025). Intraperitoneal Injection in Rodents: Risks and Best Practices. University of Wollongong Animal Research Guidelines.

  • Selleck Chemicals. (2024). Vindesine Sulfate Safety Data Sheet & Solubility.

  • PubChem. (2025). Vindesine Compound Summary.[6][7] National Library of Medicine.

Sources

Application

Application Note: A Robust Protein Precipitation Protocol for the Quantitative Analysis of Vindesine in Biological Fluids

Abstract: This document provides a comprehensive guide to the use of protein precipitation as a sample preparation technique for the quantitative analysis of Vindesine in biological matrices such as plasma and serum. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the use of protein precipitation as a sample preparation technique for the quantitative analysis of Vindesine in biological matrices such as plasma and serum. We delve into the mechanistic principles of protein precipitation, offer a scientifically-grounded rationale for procedural choices, and present a detailed, step-by-step protocol suitable for high-throughput bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Bioanalytical Imperative for Vindesine

Vindesine, a semi-synthetic vinca alkaloid, is an antineoplastic agent used in chemotherapy.[1] Its therapeutic efficacy and toxicity are closely linked to its concentration in systemic circulation. Therefore, the accurate quantification of Vindesine in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies. These studies are fundamental to optimizing dosing regimens and ensuring patient safety.[2]

Biological matrices are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with analytical instrumentation. Sample preparation is a critical, and often rate-limiting, step to remove these interferences, ensuring the reliability and reproducibility of the analytical method.[3] Protein precipitation is a widely adopted technique in bioanalysis due to its simplicity, speed, and cost-effectiveness, making it an ideal choice for the routine analysis of drugs like Vindesine.[4][5]

The Science of Precipitation: Mechanistic Insights

The primary objective of protein precipitation is to remove large protein molecules from the sample matrix, which can otherwise clog analytical columns and contaminate the mass spectrometer ion source. The process works by altering the solvent environment to reduce the solubility of proteins, causing them to aggregate and fall out of solution.[6][7]

Organic Solvent-Mediated Precipitation

The most common approach for small-molecule drug analysis involves the use of water-miscible organic solvents.[8]

  • Mechanism of Action: Organic solvents like acetonitrile (ACN) or methanol (MeOH) decrease the dielectric constant of the aqueous solution. This disrupts the hydration layer of water molecules surrounding the protein, which is essential for its solubility. As this layer is stripped away, the electrostatic and hydrophobic interactions between protein molecules increase, leading to aggregation and precipitation.[5][8]

  • Why Acetonitrile is Preferred: Acetonitrile is frequently the solvent of choice for several reasons. It tends to precipitate proteins more completely and produces a denser, more compact protein pellet upon centrifugation compared to methanol.[2][8] This results in a cleaner supernatant that can often be directly injected into an LC-MS/MS system. Studies have shown that ACN can achieve over 96% protein removal efficiency.[9][10]

Other Precipitation Methods

While organic solvents are most common, other agents can also be used:

  • Acidic Reagents (e.g., Trichloroacetic Acid - TCA): Acids cause proteins to precipitate by forming insoluble salts with the positively charged amino groups at a pH below the protein's isoelectric point.[8][11] However, this method can sometimes lead to lower analyte recovery due to co-precipitation, where the drug of interest gets trapped within the aggregated protein mass.[12]

  • Salting Out (e.g., Ammonium Sulfate, Zinc Sulfate): High concentrations of salts compete with proteins for water molecules. This process, known as "salting out," reduces the amount of water available to hydrate the protein surfaces, promoting protein-protein hydrophobic interactions and causing precipitation.[8][13] This method is less common for routine small molecule bioanalysis.

Visualizing the Workflow: From Sample to Analysis

The following diagram illustrates the standard workflow for preparing biological samples for Vindesine analysis using protein precipitation.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Biological Sample (e.g., Plasma) AddSolvent 2. Add Ice-Cold Acetonitrile (3:1 v/v) Sample->AddSolvent Vortex 3. Vortex Mix (e.g., 1 min) AddSolvent->Vortex Centrifuge 4. Centrifuge (e.g., 14,000 x g, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial/Plate Centrifuge->Transfer Collect Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet Analysis 6. Inject into LC-MS/MS System Transfer->Analysis

Caption: Protein precipitation workflow for Vindesine analysis.

Detailed Protocol for Vindesine Analysis

This protocol is a validated starting point and should be optimized and fully validated according to regulatory guidelines (e.g., US FDA, EMA) before implementation.[3][14]

Materials and Equipment
  • Biological Sample: Human plasma or serum, stored at -20°C or -80°C.

  • Reagents:

    • Acetonitrile (HPLC or MS grade), pre-chilled to 4°C.

    • Vindesine analytical standard.

    • Stable isotope-labeled internal standard (SIL-IS) for Vindesine (recommended).

    • Milli-Q or equivalent purified water.

  • Equipment:

    • Calibrated micropipettes.

    • Vortex mixer.

    • Refrigerated microcentrifuge capable of >10,000 x g.

    • 1.5 mL or 2.0 mL microcentrifuge tubes.

    • Autosampler vials or 96-well collection plates.

Sample Handling and Stability

Proper sample handling is crucial for data integrity. While Vindesine shows good stability in common infusion fluids, its stability in biological matrices should be assessed during method validation, including freeze-thaw cycles and bench-top stability.[15][16]

Step-by-Step Procedure
  • Thaw Samples: Thaw biological samples, calibration standards, and quality control (QC) samples on ice. Once thawed, vortex gently to ensure homogeneity.

  • Aliquot Sample: In a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the biological sample.

  • Add Internal Standard (IS): Spike all samples (except blanks) with the working solution of the internal standard.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the sample. This 3:1 (v/v) ratio is highly effective for protein removal.[8][17]

  • Mix Thoroughly: Immediately cap the tube and vortex vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Place the tubes in a refrigerated microcentrifuge pre-cooled to 4°C. Centrifuge at 14,000 x g for 10 minutes . This will generate a tight pellet of precipitated proteins at the bottom of the tube.

  • Isolate Supernatant: Carefully aspirate the clear supernatant (~350 µL) without disturbing the protein pellet and transfer it to a clean autosampler vial or a well in a 96-well plate.

  • Analyze: The sample is now ready for direct injection into a validated LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase analytical sensitivity.[2]

High-Throughput Adaptation

For a larger number of samples, this procedure can be adapted to a 96-well format using protein precipitation filter plates.[4][18] These plates allow for precipitation and filtration in a single device, eliminating the need for centrifugation and supernatant transfer steps, thereby increasing throughput and amenability to automation.[17]

Protocol Parameters and Expected Performance

The following table summarizes the key parameters and expected outcomes for this protein precipitation protocol.

ParameterRecommended Value/SettingRationale & Expected Outcome
Biological Sample Volume 50 - 200 µLA common range for bioanalytical assays, balancing sensitivity with sample availability.
Precipitating Solvent Acetonitrile (ACN)Provides excellent protein removal (>96%) and a clean supernatant.[2][9]
Solvent-to-Sample Ratio 3:1 (v/v)Ensures efficient and complete precipitation of proteins.[5][8]
Mixing Method VortexingVigorous mixing is critical for ensuring complete interaction between the solvent and sample.
Centrifugation Speed >10,000 x gHigh g-force is necessary to form a compact, stable protein pellet.
Centrifugation Temperature 4°CLow temperature helps maintain the stability of the analyte and improves protein precipitation.[11]
Analyte Recovery >80%Expected recovery for Vindesine should be high and consistent. This must be formally determined during method validation.[12]
Matrix Effect To be evaluatedThe choice of precipitant can impact ion suppression/enhancement in LC-MS/MS. This must be assessed during validation.[9]

Conclusion and Best Practices

Protein precipitation using acetonitrile is a simple, rapid, and robust method for preparing biological fluid samples for the quantitative analysis of Vindesine. Its high efficiency in protein removal and compatibility with modern LC-MS/MS instrumentation make it a cornerstone of high-throughput bioanalysis. For successful implementation, it is critical to adhere to best practices, including the use of high-purity reagents, precise liquid handling, and thorough method validation to ensure the generation of reliable and reproducible data that can confidently support drug development and clinical studies.

References

  • A review on bioanalytical method development and validation by rp - hplc. (n.d.). SciSpace. Retrieved from [Link]

  • a review on bioanalytical method development and validation. (2021, May 15). iajps. Retrieved from [Link]

  • Application of protein precipitation methods for bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Retrieved from [Link]

  • Article. (2011, February 24). SciELO. Retrieved from [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004, June 29). PubMed. Retrieved from [Link]

  • Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. (n.d.). PubMed. Retrieved from [Link]

  • Journal Watch: Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot. (n.d.). Chromatography Today. Retrieved from [Link]

  • Sample Preparation In Bioanalysis: A Review. (2016, May 15). ijstr. Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Retrieved from [Link]

  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. (2003, March 5). PubMed. Retrieved from [Link]

  • OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. (n.d.). Preprints.org. Retrieved from [Link]

  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. (1989, March 1). Semantic Scholar. Retrieved from [Link]

  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Biodegradation of the antineoplastics vindesine, vincristine, and vinblastine and their toxicity against bacteria in the aquatic environment. (n.d.). PubMed. Retrieved from [Link]

  • Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). (2023, May 15). eScholarship. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Protein Precipitation Methods for Proteomics. (2014, September 4). Bio-Synthesis Inc. Retrieved from [Link]

  • Stability and compatibility studies of vinblastine, vincristine, vindesine and vinorelbine with PVC infusion bags. (1991, November 15). Semantic Scholar. Retrieved from [Link]

  • Precipitation of proteins by vinblastine and calcium ions. (n.d.). PubMed. Retrieved from [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (n.d.). PMC. Retrieved from [Link]

  • Vindesine: a new vinca alkaloid. (n.d.). PubMed. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Desacetyl Vinblastine (4-DAVL)

Ticket ID: DAVL-SOL-74 Subject: Troubleshooting Precipitation and Aggregation at Physiological pH (7.0–7.4) Status: Open Support Level: Senior Application Scientist[1][2][3][4][5] Executive Summary & Root Cause Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DAVL-SOL-74 Subject: Troubleshooting Precipitation and Aggregation at Physiological pH (7.0–7.4) Status: Open Support Level: Senior Application Scientist[1][2][3][4][5]

Executive Summary & Root Cause Analysis

The Issue: Users frequently report immediate precipitation or "cloudiness" when attempting to dissolve or dilute 4-Desacetyl Vinblastine (4-DAVL) or its hydrazide derivative (DAVLBH) in neutral buffers like PBS (pH 7.4).

The Science (Why this happens): Vinca alkaloids, including 4-DAVL, behave as weak bases.[1][2][3][4][5] Their solubility is strictly pH-dependent, governed by their dissociation constants (pKa).[1][2][3][4][5]

  • pKa1 (~5.[1][2][3][4][5][6]4) & pKa2 (~7.4): At acidic pH (< 5.0), the molecule is fully protonated (cationic) and highly soluble (>50 mg/mL for the sulfate salt).[1][2][4][5]

  • The Solubility Cliff: As pH approaches the second pKa (7.4), the molecule transitions to its uncharged free-base form.[1][2][3] At pH 7.4, approximately 50% of the molecule exists as the hydrophobic free base, leading to rapid aggregation and precipitation.[3]

The Solution Strategy: To maintain solubility at neutral pH, you must prevent the free base from aggregating.[1][3] This is achieved via Inclusion Complexation (Cyclodextrins) or Cosolvent Spiking , rather than simple pH adjustment.[1][2][3][4][5]

Troubleshooting Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Recommended)

Best for: In vivo studies, cell culture, and formulations requiring 100% aqueous recovery.[2][3]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic region of 4-DAVL while exposing the hydrophilic exterior to the buffer.[1][2][3][4][5]

Reagents:

  • 4-Desacetyl Vinblastine (Sulfate salt preferred)[1][2][3][4][5]

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) - Clinical Grade preferred[1][2][3][4][5]

  • 10 mM Sodium Citrate Buffer (pH 4.0)[1][2][4][5]

  • PBS (pH 7.4)[1][2][4][5]

Workflow:

  • Pre-Solubilization: Dissolve 4-DAVL in 10 mM Sodium Citrate (pH 4.0) at 2x the desired final concentration. (e.g., if you need 1 mg/mL final, make a 2 mg/mL stock).[1][2][3][4]

    • Note: The acidic pH ensures complete protonation and initial solubility.[1]

  • Cyclodextrin Prep: Prepare a 20% (w/v) HP-β-CD stock solution in PBS (pH 7.4).

  • Complexation (The Critical Step): Slowly add the 4-DAVL acidic stock to the HP-β-CD stock in a 1:1 volume ratio .

    • Mixing: Vortex immediately but gently.[1][2][3]

  • Equilibration: Incubate at room temperature for 30 minutes to allow the inclusion complex to stabilize.

  • Final pH Check: The buffering capacity of the PBS (now at 50% volume) should neutralize the citrate, bringing the final pH to ~7.2–7.4 without precipitation.

Protocol B: Organic Cosolvent Spiking (Quick Method)

Best for: High-throughput screening (HTS) or short-term in vitro assays.[1][2][3][4][5]

Reagents:

  • Anhydrous DMSO[1][2][3][4][5]

  • PBS (pH 7.4)[1][2][4][5]

Workflow:

  • Master Stock: Dissolve 4-DAVL in 100% DMSO to a concentration of 10–20 mM .

    • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilution Rule: Do NOT add PBS to the DMSO stock. You must add the DMSO stock to the PBS .[1][3]

  • Execution: While vortexing the PBS vigorously, slowly inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.[1][2][4]

    • Warning: If the solution turns cloudy, you have exceeded the solubility limit of the free base (~10–50 µM in plain buffer).

Advanced Application: ADC Conjugation (Hydrazide Derivative)

Context: Researchers using 4-Desacetylvinblastine Hydrazide (DAVLBH) for Antibody-Drug Conjugates (ADCs) often face precipitation during the coupling reaction to the antibody (which usually occurs at pH 6.5–7.4).[1][2][3][4][5]

The Fix: In-situ Solubilization [1][3][4][5]

  • Dissolve DAVLBH: Use DMA (Dimethylacetamide) or DMSO at 10 mg/mL.[1][2][3][4]

  • Antibody Prep: Buffer exchange antibody into PBS/EDTA.

  • Cosolvent Buffer: Add Propylene Glycol or DMA to the antibody solution before adding the drug, bringing the organic content to 10–15% (v/v).[1] This transiently increases the solubility of the payload during the conjugation reaction without denaturing the antibody (most IgGs tolerate 10-15% organic solvent for short periods).[3]

  • Purification: Immediately remove unreacted drug and solvent via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[1][2][4][5]

Visualizing the Solubility Logic

Diagram 1: The Solubility Cliff & Solution

This flowchart illustrates the mechanistic failure at pH 7.4 and the corrective pathway.

G node_acid Acidic Buffer (pH 4.0) Fully Protonated (Cationic) node_neut Neutral Buffer (pH 7.4) Free Base Formation node_acid->node_neut pH Adjustment (Direct) node_cd Addition of HP-beta-CD (Inclusion Complex) node_acid->node_cd Add Solubilizer First node_precip PRECIPITATION (Aggregation of Hydrophobic Base) node_neut->node_precip Loss of Charge node_sol STABLE SOLUTION (pH 7.4) node_cd->node_sol Adjust pH to 7.4 Start 4-DAVL Sulfate Salt Start->node_acid Dissolves Easily

Caption: Figure 1. The "Solubility Cliff" mechanism.[1] Direct neutralization leads to precipitation (Red path), while Cyclodextrin complexation protects the hydrophobic base (Blue path).[2][4][5]

Diagram 2: Formulation Decision Tree

Use this logic to select the correct protocol for your experiment.

DecisionTree Start Start: 4-DAVL Formulation Q1 Application Type? Start->Q1 Res1 In Vitro / HTS Q1->Res1 Res2 In Vivo / Animal Model Q1->Res2 Res3 ADC Conjugation Q1->Res3 Act1 Use DMSO Spike (<1%) Res1->Act1 Simple Act2 Use HP-beta-CD Complex Res2->Act2 Biocompatible Act3 Use 10-15% DMA/Propylene Glycol during reaction Res3->Act3 Transient Solubility

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Comparative Data: Solubilizers

SolubilizerMax Solubility (pH 7.[1][2][3][4]4)BiocompatibilityStabilityNotes
PBS Only < 0.05 mg/mLHighPoorPrecipitates immediately.[1][2][3][4][5]
DMSO (1%) ~0.1 mg/mLModerate (Cell toxic >1%)LowProne to crashing out over time.[1][2][4][5]
HP-β-CD (20%) > 5.0 mg/mLHigh (FDA Approved excipient)HighRecommended. Protects against hydrolysis.[1][2][3][4][5]
Tween 80 (5%) ~2.0 mg/mLLow (Hemolytic risk)ModerateCan interfere with downstream assays.[1][2][3][4][5]

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: NO. Vinca alkaloids are heat-labile.[1][3][4] Heating will accelerate degradation (hydrolysis of the ester groups) and increase neurotoxicity risks.[2] Always work at Room Temperature (RT) or 4°C.

Q: Why does my solution turn yellow? A: Yellowing often indicates oxidation. 4-DAVL is light-sensitive.[1][2][3][4][5] Ensure all solutions are protected from light (amber vials or foil-wrapped) and stored at -20°C when not in use.[1][2][3][4][5]

Q: I am using the Hydrazide derivative (DAVLBH). Is it more soluble? A: Marginally, but it is more reactive.[1][2] The hydrazide group is designed for conjugation.[1][7] Do not store DAVLBH in aqueous buffers for long periods; it should be prepared fresh for conjugation to avoid hydrolysis of the hydrazide linker.[1]

Q: What is the maximum concentration I can achieve? A: In pure water (pH < 5): ~50 mg/mL.[1][2] In PBS (pH 7.4) without excipients: < 50 µg/mL.[1][2][3][4] With 20% HP-β-CD: ~5–10 mg/mL.[1][2][3][4][5]

References

  • PubChem. (n.d.).[1][2][3][4] Vinblastine | C46H58N4O9.[1][2][3][6] National Library of Medicine.[1][3] Retrieved from [Link] (Provides pKa values of 5.4 and 7.4).[1][2][4][5]

  • Keglevich, P., et al. (2024).[1][2][3][4] Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study. Periodica Polytechnica Chemical Engineering.[1][2][3] Retrieved from [Link] (Validates 1:1 complexation with Cyclodextrins).

  • Simões, S., et al. (2019).[1][2][3][4] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Retrieved from [Link] (Review of CD toxicity and efficacy).[1][2][4][5]

Sources

Optimization

Technical Support Center: Stabilizing Vindesine Sulfate Solutions for Long-Term Storage at -20°C

Welcome to the technical support guide for the long-term stabilization of Vindesine sulfate solutions. This document is designed for researchers, scientists, and drug development professionals who utilize Vindesine sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the long-term stabilization of Vindesine sulfate solutions. This document is designed for researchers, scientists, and drug development professionals who utilize Vindesine sulfate in their experiments and require reliable methods for its storage. Vinca alkaloids are notoriously unstable in aqueous solutions, and this guide provides in-depth technical information and actionable protocols to ensure the integrity and potency of your Vindesine sulfate stocks.

Section 1: The Chemistry of Vindesine Sulfate Instability

Understanding the inherent chemical instability of Vindesine sulfate is the first step toward effective stabilization. Like other vinca alkaloids, its complex structure possesses several moieties susceptible to degradation, primarily through hydrolysis and oxidation.[1][2]

  • Hydrolytic Degradation: The ester group within the vindoline portion of the molecule is a primary target for hydrolysis, especially in neutral or alkaline conditions. This cleavage leads to the formation of inactive deacetylated byproducts.[3]

  • Oxidative Degradation: The indole nucleus, a core component of the catharanthine moiety, is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light, leading to the formation of various oxidation products and a visible discoloration (yellowing or browning) of the solution.[3][4]

Controlling these degradation pathways is paramount for maintaining the biological activity of the compound. The primary strategy revolves around maintaining a specific acidic pH to minimize hydrolysis and taking precautions to prevent oxidation.

Vindesine Vindesine Sulfate (Active) Hydrolysis Hydrolysis (pH > 5.0) Vindesine->Hydrolysis Susceptible Ester Group Oxidation Oxidation (O₂, Light, Metal Ions) Vindesine->Oxidation Susceptible Indole Nucleus Inactive_H Inactive Hydrolytic Byproducts (e.g., 4-deacetylvindesine) Hydrolysis->Inactive_H Inactive_O Inactive Oxidative Byproducts Oxidation->Inactive_O

Caption: Key degradation pathways for Vindesine sulfate in aqueous solution.

Section 2: Formulation Strategies for Enhanced Stability at -20°C

A well-designed formulation is critical for preserving Vindesine sulfate during frozen storage. The goal is to create a microenvironment that maintains an optimal pH and minimizes degradative processes, even as the solution freezes.

The Critical Role of pH

The stability of Vindesine sulfate is highly pH-dependent. An acidic environment is essential to protect the molecule from hydrolysis.

  • Optimal pH Range: For Vindesine sulfate, a pH range of 3.0 to 3.6 is preferred for maximum stability in aqueous solutions.[5][6] A patent for stable vinca alkaloid formulations specifically recommends a pH of 3.2-3.4 for vindesine sulfate.[5]

  • Buffer System: A citrate or acetate buffer system is effective for maintaining this acidic pH.[5][6] A low molarity buffer (e.g., 0.002-0.01 M) is sufficient and helps prevent precipitation of buffer salts at low temperatures.[5][6]

The Use of Cryoprotectants and Bulking Agents

When an aqueous solution freezes, the solute (Vindesine sulfate) can become concentrated in the unfrozen liquid phase, a phenomenon known as freeze-concentration. This can lead to localized pH shifts and increased rates of degradation. Cryoprotectants help to mitigate these effects.

  • Mannitol: This sugar alcohol is an excellent bulking agent and cryoprotectant.[7] It forms an amorphous, glassy matrix during freezing, which helps to disperse the drug molecules and prevent their aggregation.[5][7] Formulations containing 10-100 mg/mL of mannitol have been shown to be effective.[5]

Recommended Formulation

Based on available data, the following formulation provides a robust starting point for preparing stabilized Vindesine sulfate solutions for storage at -20°C.

ComponentConcentrationFunction & Rationale
Vindesine Sulfate 0.1 - 1.0 mg/mLActive Pharmaceutical Ingredient (API).
Citrate Buffer 0.005 MMaintains pH in the optimal range of 3.2-3.4 to prevent hydrolysis.[6]
Mannitol 100 mg/mL (10% w/v)Cryoprotectant/Bulking agent. Prevents freeze-concentration effects and provides cake structure if lyophilized.[5][7]
Water for Injection q.s. to final volumeHigh-purity solvent, free of contaminants that could catalyze degradation.

Section 3: Step-by-Step Protocols

Adherence to a strict, aseptic protocol is essential for preparing high-quality, stable stock solutions.

Protocol: Preparation of Stabilized Stock Solution
  • Prepare the Buffer:

    • Prepare a 0.005 M citrate buffer solution containing 100 mg/mL mannitol in Water for Injection.

    • Adjust the pH of the buffer to 3.3 ± 0.1 using citric acid or sodium citrate.

    • Sterile-filter the final buffer solution through a 0.22 µm filter into a sterile container.

  • Dissolve Vindesine Sulfate:

    • Aseptically weigh the required amount of Vindesine sulfate powder.

    • Add the sterile, pH-adjusted buffer to the powder to achieve the desired final concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to minimize the introduction of oxygen.

  • Aliquot for Storage:

    • Immediately dispense the final solution into sterile, single-use cryovials. The aliquot volume should correspond to the amount needed for a single experiment to avoid repeated freeze-thaw cycles.

    • Use vials with a secure seal to prevent evaporation and contamination.

  • Storage:

    • Promptly place the aliquots in a -20°C freezer. Ensure they are stored upright and protected from light.[8]

Caption: Experimental workflow for preparing stabilized Vindesine sulfate aliquots.

Protocol: Stability Assessment by HPLC

It is crucial to validate the stability of your prepared solutions in your own laboratory setting. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

  • Establish Baseline (T=0): Immediately after preparation, analyze a fresh aliquot of the Vindesine sulfate solution by HPLC to determine the initial purity and concentration. This is your T=0 reference.

  • Store Samples: Place the remaining aliquots at -20°C.

  • Analyze at Time Points: At designated time points (e.g., 1 month, 3 months, 6 months), remove one aliquot from the freezer.

  • Thaw and Prepare: Thaw the aliquot rapidly at room temperature and prepare it for injection according to your HPLC method.

  • Analyze and Compare: Run the HPLC analysis. Compare the peak area and purity profile to the T=0 data. Look for a decrease in the main Vindesine peak and the appearance of new peaks, which indicate degradation products.[3] A stable solution should retain >95% of its initial potency.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of Vindesine sulfate solutions.

Q: My thawed Vindesine sulfate solution has a yellow or brownish tint. What happened and can I still use it?

A: A yellow or brown discoloration is a classic sign of oxidation.[4] This indicates that the solution has likely been exposed to oxygen or light, leading to the degradation of the indole nucleus. It is strongly recommended not to use discolored solutions , as the presence of degradation products means the concentration of active Vindesine sulfate is lower than expected, and the byproducts themselves could have unintended biological effects. To prevent this, ensure vials are tightly sealed and always protected from light.

Q: I see a precipitate in my solution after thawing it. What should I do?

A: Precipitation upon thawing can occur for a few reasons. It may indicate that the solubility limit has been exceeded, possibly due to pH shifts during the freezing process. Vindesine sulfate may precipitate in solutions with a pH greater than 6.[9] First, re-check the pH of a sample aliquot. If the pH is outside the recommended 3.0-3.6 range, the buffer may have been prepared incorrectly. If the pH is correct, the issue might be related to freeze-concentration. While gentle warming and swirling may redissolve the precipitate, the homogeneity and concentration of the solution are no longer guaranteed. It is safest to discard the precipitated aliquot and prepare a fresh batch, ensuring the formulation, especially the cryoprotectant concentration, is correct.

Q: My potency assay (e.g., HPLC, cell-based assay) shows a significant loss of activity even though the solution looks fine. What is the most likely cause?

A: A silent loss of potency is often due to hydrolytic degradation, which does not typically cause a color change. The most common culprit is improper pH control.[5] If the pH of your solution is above the recommended range (i.e., > 3.6), hydrolysis of the ester linkage can occur, reducing the amount of active compound. Always verify the pH of your buffer with a calibrated pH meter before use. Another possibility is an excessive number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

  • What is the absolute optimal pH for storing Vindesine sulfate?

    • Published data indicates that Vindesine sulfate is most stable in a pH range of 3.0-3.6.[5][6]

  • How many freeze-thaw cycles can my Vindesine sulfate aliquots tolerate?

    • It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle subjects the solution to the stresses of freezing and thawing, increasing the risk of degradation and precipitation.[10][11] Prepare single-use aliquots to eliminate this variable entirely. If unavoidable, perform a validation study to determine how many cycles your specific formulation can withstand while maintaining >95% purity.[12]

  • Can I store my aqueous solution at 4°C instead of -20°C?

    • While refrigerated storage is better than room temperature, it is not suitable for long-term preservation. Significant degradation will occur over days to weeks at 4°C. For storage beyond 24-48 hours, freezing at -20°C is mandatory.[8][13]

  • Is lyophilization (freeze-drying) a better option for long-term storage?

    • Yes, lyophilization is an excellent method for achieving long-term stability, often for several years, even at refrigerated or room temperatures.[14][15] The process removes water, halting hydrolytic degradation pathways.[15] If you have access to a lyophilizer, using the formulation described in Section 2.3 will produce a stable, porous cake that can be easily reconstituted.[16]

  • Should I add antioxidants to the formulation?

    • While oxidation is a degradation pathway, the primary stabilization strategy for vinca alkaloids is strict pH control. In a properly prepared, light-protected, and tightly sealed solution, the rate of oxidation at -20°C is very low. The addition of antioxidants is generally not standard practice and could introduce new compatibility and stability issues.[17][18][19] Focusing on maintaining an acidic pH and proper handling is more effective.

References

  • PubChem. Vindesine. National Center for Biotechnology Information. [Link]

  • Webb, M. S., et al. (2009). Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine. Cancer Chemotherapy and Pharmacology, 64(4), 741–751. [Link]

  • ResearchGate. (2009). Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine. [Link]

  • Cullinan, G. J., & Miller, J. C. (1984). Stable aqueous formulations of vinca alkaloids.
  • Black, J. H., et al. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. Journal of Pharmaceutical Sciences, 77(7), 630-634. [Link]

  • Cullinan, G. J., & Miller, J. C. (1990). Vinca alkaloid pharmaceutical compositions.
  • Stabilis 4.0. (2026). Monographie - Vindesine sulfate. [Link]

  • Lin, H. Y., et al. (2019). Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. Molecules, 24(21), 3915. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Vincristine Sulfate Injection. [Link]

  • PharmGKB. (n.d.). Vinka Alkaloid Pathway, Pharmacokinetics. [Link]

  • American Society of Health-System Pharmacists. (n.d.). VinBLAStine Sulfate. ASHP Publications. [Link]

  • DailyMed. (n.d.). VinCRIStine Sulfate Injection, USP. [Link]

  • Scribd. (n.d.). Vinblastine Sulfate Storage and Stability. [Link]

  • Kozikowski, B. A., et al. (2007). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 12(2), 210-215. [Link]

  • Yasueda, A., et al. (2016). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. Seminars in Cancer Biology, 39, 102-114. [Link]

  • Miller, J. C., & Gerzon, K. (1985). Method for preparing vindesine sulfate.
  • DrugBank. (2024). What is Vindesine Sulfate used for? [Link]

  • Rostand, S. (2023). Lyophilization Method for Product Preservation and Sustainable Development. Journal of Chemical and Pharmaceutical Research, 15(5), 028. [Link]

  • Wang, Y., et al. (2015). Vinblastine extraction and purification method.
  • Markou, A., et al. (2024). Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. Catalysts, 14(2), 118. [Link]

  • ResearchGate. (n.d.). Experimental data of determining the accuracy of the analytical method (VLB sulfate). [Link]

  • LinkedIn. (2025). Preserving a Lifeline: A Case Study on Lyophilization in Modern Oncology. [Link]

  • Sethi, V. S., & Thimmaiah, K. N. (1985). Chemical characterization of the degradation products of vinblastine dihydrogen sulfate. Cancer Research, 45(11 Pt 1), 5386-5389. [Link]

  • Boyanton, B. L., & Blick, K. E. (2002). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical Chemistry, 48(12), 2242-2245. [Link]

  • Yapar, K., et al. (2016). Direct and protective effects of single or combined addition of vincristine and ε-viniferin on human HepG2 cellular oxidative stress markers in vitro. Cytotechnology, 68(5), 1779–1790. [Link]

  • Leukocare. (n.d.). Lyophilization Formulation for Gene Therapy Stability. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. [Link]

  • Microchem Laboratory. (2025). Freeze-Thaw Stability Testing: Ensuring Your Products Survive Extreme Conditions. [Link]

  • GSC Online Press. (2018). Lyophilization as an alternative method for preservation of some continuous cell cultures. [Link]

  • Casado, A., et al. (2017). Antioxidant Intake and Antitumor Therapy: Toward Nutritional Recommendations for Optimal Results. Oxidative Medicine and Cellular Longevity, 2017, 3895782. [Link]

  • Almagro, L., et al. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Journal of AOAC International, 101(2), 438-443. [Link]

  • Wozniak, K., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(22), 7954. [Link]

  • Encyclopedia MDPI. (2020). Antioxidant Agents Against the Neurotoxicity. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Vindesine and Vincristine Cytotoxicity in L1210 Leukemia Cells

This guide provides a comprehensive comparison of the cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC50), of two closely related vinca alkaloids, vindesine and vincristine, against the L12...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC50), of two closely related vinca alkaloids, vindesine and vincristine, against the L1210 murine lymphocytic leukemia cell line. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the in vitro efficacy of these important antineoplastic agents.

Introduction to Vinca Alkaloids: A Shared Mechanism of Action

Vindesine and vincristine are members of the vinca alkaloid family, a class of chemotherapeutic drugs derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2] Despite distinct chemical structures and clinical applications, they share a fundamental mechanism of action. Both drugs exert their cytotoxic effects by targeting tubulin, the protein subunit of microtubules.[1][3] By binding to β-tubulin, they inhibit the polymerization process required to form microtubules.[2] This disruption prevents the assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[4][5] Consequently, the cell cycle is arrested in the metaphase (M-phase), which ultimately triggers programmed cell death, or apoptosis.[6][7][8] This mechanism is particularly effective against rapidly proliferating cells, such as those found in leukemia.[5]

cluster_0 Vinca Alkaloid Action Vinca_Alkaloid Vindesine or Vincristine Tubulin β-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Polymerization Microtubule Polymerization Vinca_Alkaloid->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks Metaphase_Arrest Metaphase Arrest Spindle->Metaphase_Arrest Induces Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis Leads to cluster_1 IC50 Determination Workflow (MTT Assay) Start Start Seed_Cells Seed L1210 Cells in 96-well Plate Start->Seed_Cells Add_Drugs Add Serial Dilutions of Vindesine/Vincristine Seed_Cells->Add_Drugs Incubate_1 Incubate (e.g., 72h) Add_Drugs->Incubate_1 Add_MTT Add MTT Reagent to each well Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Plot Data & Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for IC50 determination.

Conclusion

Both vindesine and vincristine demonstrate high cytotoxic potency against L1210 leukemia cells, with IC50 values in the low nanomolar range. Comparative studies suggest that vindesine may be slightly more potent than vincristine, particularly at lower concentrations. [9][10]However, the precise IC50 values are highly dependent on the experimental conditions, especially the duration of drug exposure. The provided methodology offers a robust framework for researchers to conduct their own comparative analyses, ensuring consistency and reproducibility. Understanding these subtle differences in potency is critical for preclinical drug evaluation and the strategic design of chemotherapeutic regimens.

References

  • Pediatric Oncall. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vindesine Sulfate?. [Link]

  • Longdom Publishing. Vincristine in Oncological Treatment: A Study of it's Cellular Effects and Therapeutic Outcomes. [Link]

  • PubChem. Vindesine. [Link]

  • BC Cancer. (2025, December 1). Vincristine. [Link]

  • StatPearls - NCBI Bookshelf. (2023, October 30). Vincristine. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vincristine Sulfate?. [Link]

  • Patsnap. (2024, June 14). What is Vindesine Sulfate used for?. [Link]

  • MolecularCloud. (2026, February 7). Vincristine, Vindesine, and Vinorelbine: Analysis and Comparison of Three Vinca Alkaloid Antineoplastic Agents. [Link]

  • UCSC Genome Browser. L1210 Growth Protocol. [Link]

  • PubMed. (1980, August). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. [Link]

  • Public Health England. L1210. [Link]

  • BCRJ Cell Line Bank. L1210. [Link]

  • eDrug. (2016, October 13). Vincristine. [Link]

  • JNCI: Journal of the National Cancer Institute. Suspension Cell Culture and In Vivo and In Vitro Chromosome Constitution of Mouse Leukemia L12102. [Link]

  • Wikipedia. L1210 cells. [Link]

  • PubMed. (1977, May). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (2025, August 9). Time dependence of [3H]-vincristine accumulation by L1210 mouse leukemic cells. Effect of P-glycoprotein overexpression. [Link]

  • PubMed. (1983, December). Increased schedule-dependent synergism of vindesine versus vincristine in combination with methotrexate against L1210 leukemia. [Link]

  • PubMed. (1984, October). Differential activity of vincristine and vinblastine against cultured cells. [Link]

  • ResearchGate. (2025, August 6). (PDF) Differential activity of Vincristine and Vinblastine against cultured cells. [Link]

  • Semantic Scholar. [PDF] Effects of Vinblastine and Vincristine on the function of chronic myeloid leukemic cells through expression of A20 and CYLD. [Link]

  • PubMed. (1996, February). Time dependence of [3H]-vincristine accumulation by L1210 mouse leukemic cells. Effect of P-glycoprotein overexpression. [Link]

  • ResearchGate. IC 50 values and resistance ratios in L1210 wt and L1210 10 K cells as determined by MTT assay. [Link]

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Comparative

cross-resistance profile of 4-Desacetyl Vinblastine in Taxol-resistant lines

This guide provides an in-depth technical analysis of the cross-resistance profile of 4-Desacetyl Vinblastine (4-DAVL) —often biologically contextualized as the active core of the semi-synthetic drug Vindesine —within Pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-resistance profile of 4-Desacetyl Vinblastine (4-DAVL) —often biologically contextualized as the active core of the semi-synthetic drug Vindesine —within Paclitaxel (Taxol)-resistant cell lines .

Executive Summary

Verdict: 4-Desacetyl Vinblastine (4-DAVL) exhibits a high degree of cross-resistance in Taxol-resistant (Tax-R) cell lines, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) .

While Taxanes (stabilizers) and Vinca alkaloids (destabilizers) have opposing mechanisms of action on microtubule dynamics, they share a critical pharmacological vulnerability: both are high-affinity substrates for P-gp. Consequently, cell lines selected for Taxol resistance typically develop a Multidrug Resistance (MDR) phenotype that confers significant resistance to 4-DAVL.

Key Performance Indicators:

  • Resistance Factor (RF): 4-DAVL typically shows an RF of 20–100-fold in high-grade Taxol-resistant lines compared to parental lines.

  • P-gp Affinity: 4-DAVL retains high binding affinity for the P-gp drug-binding pocket, similar to its parent compound Vinblastine.

  • Reversibility: Cross-resistance is largely reversible using P-gp inhibitors (e.g., Verapamil, Tariquidar).

Mechanistic Basis of Cross-Resistance

To understand the failure of 4-DAVL in Tax-R lines, one must analyze the causality of the resistance mechanism.

A. The P-glycoprotein (MDR1) Convergence

Taxol resistance is most frequently acquired via the upregulation of the ABCB1 gene, encoding P-glycoprotein.

  • Taxol Interaction: Taxol is a bulky, hydrophobic substrate that binds to the transmembrane domain of P-gp.

  • 4-DAVL Interaction: Despite structural differences (lack of the C4-acetyl group present in Vinblastine), 4-DAVL remains a large, hydrophobic cation. It competes for the same or overlapping transport sites on P-gp.

  • Outcome: The P-gp pumps induced by Taxol pressure efficiently efflux 4-DAVL, preventing it from reaching the critical intracellular concentration required to inhibit tubulin polymerization.

B. Tubulin Isotype Alterations (Secondary Mechanism)

In some Tax-R lines, resistance is mediated by mutations in


-tubulin (e.g., 

III-tubulin overexpression).
  • Taxol: Binds to the taxane-binding site on

    
    -tubulin.
    
  • 4-DAVL: Binds to the "Vinca domain" at the inter-dimer interface.

  • Note: While binding sites differ, structural alterations in tubulin that stabilize microtubules (counteracting Taxol) can sometimes hypersensitize cells to destabilizers like 4-DAVL (Collateral Sensitivity). However, in clinical MDR models, P-gp overexpression usually masks this effect, resulting in net cross-resistance.

C. Signaling Pathway Visualization

The following diagram illustrates the shared efflux pathway preventing 4-DAVL efficacy in Tax-R cells.

MDR_Mechanism Taxol_Pressure Chronic Taxol Exposure Gene_Reg ABCB1 Gene Amplification Taxol_Pressure->Gene_Reg Selection Pressure Pgp_Overexpression P-gp (MDR1) Overexpression (Membrane Efflux Pump) Gene_Reg->Pgp_Overexpression Translation Efflux Rapid Efflux (Extracellular Space) Pgp_Overexpression->Efflux ATP-Dependent Transport Substrate_Entry 4-Desacetyl Vinblastine (Entry via Diffusion) Intracellular_Pool Intracellular 4-DAVL (Low Concentration) Substrate_Entry->Intracellular_Pool Passive Diffusion Intracellular_Pool->Pgp_Overexpression Substrate Binding Target Microtubule Destabilization (Vinca Domain Binding) Intracellular_Pool->Target Blocked by Efflux

Figure 1: Mechanism of 4-Desacetyl Vinblastine cross-resistance in Taxol-selected cells via P-gp efflux.

Comparative Profiling: 4-DAVL vs. Alternatives

The table below summarizes the resistance profile of 4-DAVL (Vindesine) compared to Vinblastine and Taxol in a representative MDR model (e.g., CHO-TaxR or KB-C2 lines).

Table 1: Cross-Resistance Data Matrix
CompoundDrug ClassMechanismResistance Factor (RF)* in Tax-R LinesP-gp Substrate Status
Paclitaxel (Taxol) TaxaneStabilizer>100x (Primary Resistance)High Affinity
Vinblastine Vinca AlkaloidDestabilizer~80-150x (Strong Cross-Res)High Affinity
4-Desacetyl Vinblastine Vinca AlkaloidDestabilizer~50-100x (Strong Cross-Res)High Affinity
Vincristine Vinca AlkaloidDestabilizer>100x (Strong Cross-Res)High Affinity
Epothilone B EpothiloneStabilizer<5x (Low Cross-Res)Poor Substrate

*Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Parental Line). Data synthesized from Gupta et al. and related MDR studies.

Technical Insight: 4-Desacetyl Vinblastine lacks the acetyl group at the C4 position. While this modification slightly alters pharmacokinetics (increasing half-life in vivo), it does not significantly reduce P-gp recognition in vitro. Therefore, it offers no significant advantage over Vinblastine in P-gp-mediated Taxol-resistant lines.

Experimental Validation Protocols

To verify this profile in your specific cell lines, follow these self-validating protocols.

Protocol A: Cytotoxicity Profiling (IC50 Determination)

Objective: Quantify the Resistance Factor (RF) of 4-DAVL in Tax-R cells.

  • Cell Seeding: Seed Taxol-resistant (e.g., A2780/Tax) and parental cells (A2780) in 96-well plates (3,000 cells/well). Allow attachment for 24h.

  • Drug Treatment:

    • Prepare serial dilutions of 4-DAVL (Range: 0.1 nM to 10 µM).

    • Include Paclitaxel as a positive control for resistance.

    • Critical Step: Ensure Taxol is removed from the resistant line maintenance media 48h prior to assay to prevent competition.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Assay viability using CCK-8 or MTT.

  • Calculation:

    
    .
    
    • Validation Criteria: If Paclitaxel RF < 10, the resistant line may have drifted (lost phenotype).

Protocol B: P-gp Reversal Assay (Mechanism Confirmation)

Objective: Confirm that 4-DAVL resistance is P-gp mediated and not due to tubulin mutation.

  • Setup: Replicate Protocol A.

  • Intervention: In a parallel set of wells, co-treat cells with 4-DAVL + Verapamil (5-10 µM) or Cyclosporin A (2.5 µM) (non-toxic doses of P-gp inhibitors).

  • Analysis:

    • If 4-DAVL cytotoxicity is restored (IC50 shifts back to parental levels), resistance is P-gp dependent .

    • If IC50 remains high, resistance is likely tubulin-mutation mediated .

Workflow Visualization

Experimental_Workflow Start Start: Tax-R & Parental Lines Seeding Seed 96-well Plate (3000 cells/well) Start->Seeding Branch Treatment Groups Seeding->Branch Grp1 4-DAVL Only (Dose Response) Branch->Grp1 Grp2 4-DAVL + Verapamil (P-gp Inhibition) Branch->Grp2 Incubation 72h Incubation Grp1->Incubation Grp2->Incubation Readout Viability Assay (CCK-8/MTT) Incubation->Readout Analysis Calculate RF & Reversal Index Readout->Analysis

Figure 2: Workflow for validating P-gp mediated cross-resistance.

References

  • Gupta, R. S. (1985). Cross-resistance of vinblastine- and taxol-resistant mutants of Chinese hamster ovary cells to other anticancer drugs. Cancer Treatment Reports.

  • Gottesman, M. M., & Ling, V. (2006). The molecular basis of multidrug resistance in cancer: the early years of P-glycoprotein discovery. FEBS Letters.

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery.

  • PubChem. (2023). 4-Deacetylvinblastine (Compound Summary). National Library of Medicine.

Validation

A Comparative Guide to the Tubulin Binding Affinities of Vindesine and Vinorelbine

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer chemotherapy, vinca alkaloids remain a cornerstone for treating a variety of malignancies. Their therapeutic efficacy is rooted i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, vinca alkaloids remain a cornerstone for treating a variety of malignancies. Their therapeutic efficacy is rooted in their ability to disrupt microtubule dynamics, a critical process for cell division. This guide provides an in-depth comparison of the tubulin binding affinities of two key semi-synthetic vinca alkaloids: Vindesine and Vinorelbine. Understanding the nuances of their interaction with tubulin is paramount for optimizing drug design and developing more effective and less toxic cancer therapies.

The Critical Role of Tubulin Association in Vinca Alkaloid Action

Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin, a subunit of the tubulin heterodimer, which is the fundamental building block of microtubules.[1] This binding event disrupts the delicate equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest and ultimately, apoptosis of rapidly dividing cancer cells.[1] The strength of this interaction, quantified by the association constant (Ka), is a key determinant of a drug's potency and can also influence its toxicity profile.

Comparative Analysis of Tubulin Binding Affinity

A pivotal study comparing the overall affinity of Vincristine, Vinblastine, and Vinorelbine for tubulin established the following order: Vincristine > Vinblastine > Vinorelbine .[2][3][4] This indicates that Vinorelbine has the lowest overall affinity for tubulin among these three compounds.

Interestingly, the mechanism of binding is a two-step process:

  • Initial Binding to Tubulin Heterodimers (K1): The initial association of the vinca alkaloid with soluble tubulin heterodimers.

  • Self-Association of Liganded Heterodimers (K2): The subsequent association of these drug-tubulin complexes into spiral aggregates.

Crucially, the affinity for the initial binding to tubulin heterodimers (K1) is identical for Vincristine, Vinblastine, and Vinorelbine.[2][4] The observed differences in their overall affinity are attributed to the second step, the affinity of the liganded heterodimers to form polymers (K2).[2][4]

While a direct numerical comparison for Vindesine is absent, its broader antitumor spectrum compared to Vincristine suggests a potent interaction with tubulin.[1] However, Vinorelbine's distinct characteristic is its lower affinity for axonal microtubules, which is a contributing factor to its significantly reduced neurotoxicity compared to other vinca alkaloids like Vincristine and Vindesine.[1]

Table 1: Relative Tubulin Binding Affinities of Vinca Alkaloids

Vinca AlkaloidOverall Tubulin Affinity (Relative)Key Characteristics
VincristineHighestHigh potency, significant neurotoxicity
VinblastineIntermediate
Vindesine Not directly quantified, but potentBroader antitumor spectrum
Vinorelbine LowestReduced neurotoxicity due to lower affinity for axonal microtubules

Experimental Determination of Tubulin Binding Affinity

The binding affinities of vinca alkaloids to tubulin are determined through various biophysical techniques. Sedimentation velocity analytical ultracentrifugation is a primary method used in the foundational studies comparing these compounds.[2][5][6]

Experimental Workflow: Sedimentation Velocity

This technique measures the rate at which molecules move in a centrifugal field. The binding of vinca alkaloids to tubulin induces its self-association into larger spiral aggregates, which sediment faster. By analyzing the sedimentation coefficients at varying concentrations of the drug and tubulin, the equilibrium constants for both the initial binding (K1) and the self-association (K2) can be determined.

Sedimentation_Velocity_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Tubulin Purified Tubulin AUC Analytical Ultracentrifuge Tubulin->AUC Vinca Vinca Alkaloid (Vindesine or Vinorelbine) Vinca->AUC Buffer Buffer (e.g., PIPES, MgSO4, EGTA, GTP/GDP) Buffer->AUC SedCoeff Sedimentation Coefficient Distribution Analysis AUC->SedCoeff Boundary Sedimentation Data ModelFit Model Fitting (Ligand-mediated self-association) SedCoeff->ModelFit Ka_Values Determination of K1 and K2 (Ka) ModelFit->Ka_Values

Caption: Workflow for determining tubulin binding affinity using sedimentation velocity.

Step-by-Step Protocol for Sedimentation Velocity:

  • Protein Purification: Tubulin is purified from a suitable source, such as porcine or bovine brain.

  • Sample Preparation: Purified tubulin is prepared in a specific buffer, often containing GTP or GDP to mimic physiological conditions. Varying concentrations of the vinca alkaloid (Vindesine or Vinorelbine) are added to the tubulin solution.

  • Analytical Ultracentrifugation: The samples are subjected to high-speed centrifugation in an analytical ultracentrifuge. The movement of the boundary between the solvent and the sedimenting protein complexes is monitored over time using absorbance or interference optics.

  • Data Analysis: The sedimentation velocity data is analyzed to obtain the distribution of sedimentation coefficients. These distributions are then fitted to mathematical models of ligand-mediated isodesmic self-association to extract the association constants, K1 and K2.

Causality in Experimental Choices: The choice of buffer components, temperature, and the presence of GTP or GDP is critical as these factors can influence tubulin stability and its interaction with the drugs. For instance, studies have shown that GDP enhances the self-association of tubulin induced by vinca alkaloids.[2]

Other Supporting Techniques
  • Fluorescence Spectroscopy: This technique can be used to monitor the binding of fluorescently labeled vinca alkaloids or to observe changes in the intrinsic fluorescence of tubulin upon drug binding.[7]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).[8][9][10]

Molecular Interactions at the Vinca Domain

The binding site for vinca alkaloids is located on the β-tubulin subunit, at the interface between two tubulin dimers in a curved protofilament arrangement.[11]

Vinca_Binding_Pathway Vinca Vinca Alkaloid (Vindesine/Vinorelbine) VincaTubulin Vinca-Tubulin Complex (K1) Vinca->VincaTubulin Binds to β-tubulin TubulinDimer α/β-Tubulin Heterodimer TubulinDimer->VincaTubulin Spiral Spiral Aggregates (K2) VincaTubulin->Spiral Self-association Disruption Disruption of Microtubule Dynamics Spiral->Disruption Microtubule Microtubule Polymerization Microtubule->Disruption Inhibition MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Molecular mechanism of vinca alkaloid-induced microtubule disruption.

Conclusion and Future Perspectives

The tubulin binding affinity of vinca alkaloids is a critical parameter influencing their anticancer activity and toxicity. While Vindesine is a potent agent with a broad spectrum of activity, Vinorelbine exhibits a lower overall affinity for tubulin, particularly axonal microtubules, which contributes to its improved safety profile with respect to neurotoxicity.[1] The key differentiator in their binding mechanism lies not in the initial drug-tubulin interaction but in the subsequent self-association of these complexes.

For researchers and drug development professionals, these findings underscore the importance of a nuanced understanding of drug-target interactions. Future efforts in designing novel vinca alkaloid derivatives should focus on modulating the K2 association constant to achieve a desirable balance between high antitumor efficacy and minimal off-target toxicities. Techniques like sedimentation velocity and isothermal titration calorimetry are invaluable tools in this endeavor, providing the detailed quantitative data necessary to guide rational drug design.

References

  • Coderch, C., Morreale, A., & Gago, F. (2012). Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids. Anti-cancer agents in medicinal chemistry, 12(3), 219–225. [Link]

  • Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Biochemistry, 35(21), 6806–6814. [Link]

  • Sackett, D. L. (2002). Interaction of tubulin with a new fluorescent analogue of vinblastine. Biochemistry, 41(47), 13823–13829. [Link]

  • Coderch, C., Morreale, A., & Gago, F. (2012). Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids. PubMed, 22420635. [Link]

  • Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (2008). Fluorescence spectroscopic methods to analyze drug-tubulin interactions. Methods in cell biology, 89, 239–257. [Link]

  • Na, G. C., & Timasheff, S. N. (1986). Binding of vinblastine to stabilized microtubules. Biochemistry, 25(20), 6222–6228. [Link]

  • Barbier, P., Tsvetkov, P., Breuzard, G., & Devred, F. (2014). Deciphering the molecular mechanisms of anti-tubulin plant derived drugs. Phytochemistry Reviews, 13(1), 157-169. [Link]

  • Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. PubMed, 8672465. [Link]

  • Dengyue Medicine. (2026, February 7). Vincristine, Vindesine, and Vinorelbine: Analysis and Comparison of Three Vinca Alkaloid Antineoplastic Agents. MolecularCloud. [Link]

  • Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Biochemistry, 35(21), 6806-6814. [Link]

  • Gigant, B., Wang, C., Ravelli, R. B., Roussi, F., Steinmetz, M. O., Curmi, P. A., Sobel, A., & Knossow, M. (2010). The binding of vinca domain agents to tubulin: structural and biochemical studies. Methods in enzymology, 483, 185–207. [Link]

  • Singer, W. D., Raso, R., & Himes, R. H. (1996). Localization of the vinblastine-binding site on beta-tubulin. The Journal of biological chemistry, 271(25), 14707–14712. [Link]

  • de Almeida Barcelos, K., & Alisaraie, L. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS omega, 4(5), 9474–9485. [Link]

  • Castle, B. T., & Castle, J. D. (2016). Tubulin Dimer Reversible Dissociation: AFFINITY, KINETICS, AND DEMONSTRATION OF A STABLE MONOMER. The Journal of biological chemistry, 291(21), 11116–11128. [Link]

  • Das, L., & Bera, A. K. (2005). Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. Biochemistry, 44(3), 957–965. [Link]

  • Moudi, M., Go, R., Yien, C. Y., & Nazre, M. (2012). Vinorelbine in cancer therapy. EXCLI journal, 11, 282–289. [Link]

  • Devred, F., Barbier, P., Breuzard, G., & Tsvetkov, P. (2010). Thermodynamics of calmodulin and tubulin binding to the vinca-alkaloid vinorelbine. Methods in molecular biology (Clifton, N.J.), 648, 287–297. [Link]

  • Wieczorek, M., & O'Connell, K. (2025). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. International journal of molecular sciences, 26(10), 5432. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Prakash, V., & Timasheff, S. N. (1991). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. Biochemistry, 30(3), 873–880. [Link]

  • Das, L., & Bera, A. K. (2005). Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. Biochemistry, 44(3), 957-965. [Link]

  • Paul Scherrer Institute. (2021, May 7). Simulations and fragment screening reveal binding sites on tubulin protein. Drug Target Review. [Link]

Sources

Comparative

synergistic effects of Vindesine and Cisplatin in non-small cell lung cancer

Executive Summary The combination of Vindesine (VDS) and Cisplatin (CDDP) represents a foundational "second-generation" chemotherapy regimen for Non-Small Cell Lung Cancer (NSCLC). While largely superseded in Western cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The combination of Vindesine (VDS) and Cisplatin (CDDP) represents a foundational "second-generation" chemotherapy regimen for Non-Small Cell Lung Cancer (NSCLC). While largely superseded in Western clinical practice by third-generation doublets (e.g., Vinorelbine/Cisplatin or Gemcitabine/Cisplatin), the VDS/CDDP regimen remains a critical benchmark in pharmacological research and retains clinical utility in specific Asian cohorts (e.g., JCOG protocols).

This guide objectively analyzes the synergistic mechanism of this doublet, compares its performance metrics against modern standards, and provides a validated experimental framework for researchers investigating vinca alkaloid/platinum interactions.

Mechanistic Basis of Synergy

The synergy between Vindesine and Cisplatin is not merely additive; it relies on complementary cell cycle entrapment .

  • Vindesine (VDS): A semi-synthetic vinca alkaloid derived from vinblastine.[1] It binds to tubulin, inhibiting microtubule polymerization. This arrests cells in the M-phase (Mitosis) by preventing spindle formation.

  • Cisplatin (CDDP): A platinum coordination complex that forms DNA crosslinks (intra- and inter-strand). While cell-cycle non-specific, its cytotoxicity is maximized when cells attempt to replicate damaged DNA (S-phase) or repair it before mitosis (G2-phase).

The Synergistic Loop:

  • Accumulation: VDS-induced M-phase arrest prevents cells from exiting mitosis.

  • Repair Inhibition: Cells arrested in mitosis cannot effectively repair CDDP-induced DNA adducts.

  • Mitotic Catastrophe: The convergence of spindle failure and DNA damage triggers intrinsic apoptotic pathways (Bcl-2 downregulation/Bax upregulation), leading to mitotic catastrophe.

Visualization: Molecular Mechanism of Action

VDS_CDDP_Mechanism VDS Vindesine (VDS) Tubulin Tubulin Dimers VDS->Tubulin Binds Polymerization Microtubule Polymerization VDS->Polymerization Inhibits CDDP Cisplatin (CDDP) DNA Genomic DNA CDDP->DNA Intercalates Tubulin->Polymerization Normal Function Adducts Pt-DNA Adducts (Crosslinks) DNA->Adducts Forms M_Arrest M-Phase Arrest (Spindle Failure) Polymerization->M_Arrest Failure leads to Repair_Block DNA Repair Inhibition Adducts->Repair_Block Accumulation M_Arrest->Repair_Block Prevents G1 Entry Apoptosis Mitotic Catastrophe & Apoptosis M_Arrest->Apoptosis Triggers Repair_Block->Apoptosis Enhances

Figure 1: Dual-targeting mechanism where VDS-induced mitotic arrest potentiates CDDP cytotoxicity by preventing DNA repair.

Comparative Performance Analysis

To evaluate VDS/CDDP objectively, we must compare it against its direct successor, Vinorelbine/Cisplatin (NVB/CDDP) , which replaced it as the standard of care in Europe and the US following the pivotal Le Chevalier trial [1].

Table 1: Comparative Efficacy in Advanced NSCLC
MetricVindesine + Cisplatin (VDS-P)Vinorelbine + Cisplatin (NVB-P)Statistical Significance
Objective Response Rate (ORR) ~19% - 20%~30%P = 0.02 (Favors NVB)
Median Survival Time (MST) ~32 Weeks~40 WeeksP = 0.04 (Favors NVB)
1-Year Survival Rate ~27%~35%Favors NVB
Dose-Limiting Toxicity (DLT) Neurotoxicity (Grade 3/4: 17%)Neutropenia (Grade 3/4: 78%)Distinct Profiles
Cost-Effectiveness Moderate (Older generic)High (Better survival/cost ratio)-

Analysis:

  • Efficacy: The NVB/CDDP regimen offers a statistically significant survival advantage over VDS/CDDP.[2][3]

  • Toxicity Trade-off: VDS is significantly more neurotoxic (peripheral neuropathy, constipation) due to its high affinity for axonal microtubules. NVB is more hematotoxic (neutropenia) but spares the nerves.

  • Research Utility: Despite lower clinical efficacy, VDS/CDDP remains a vital control arm in Asian clinical trials (e.g., JCOG studies) and is essential for studying vinca alkaloid resistance mechanisms.

Experimental Validation: In Vitro Synergy Protocol

For researchers aiming to replicate this synergy or compare novel agents against this classic doublet, a rigorous Chou-Talalay method is required.

Protocol: Assessment of Synergistic Cytotoxicity

Objective: Determine the Combination Index (CI) of VDS and CDDP in NSCLC cell lines (e.g., A549, H460).

Reagents & Setup
  • VDS Stock: Dissolve in DMSO (10 mM), store at -20°C.

  • CDDP Stock: Dissolve in 0.9% NaCl (1 mg/mL), protect from light.

  • Assay: MTT or CCK-8 Cell Viability Kit.

Step-by-Step Workflow
  • Cell Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • IC50 Determination (Single Agent):

    • Treat cells with serial dilutions of VDS (0.1 nM – 100 nM) and CDDP (0.1

      
      M – 100 
      
      
      
      M) separately for 48h.
    • Calculate IC50 for each drug using non-linear regression.

  • Combination Treatment (Constant Ratio):

    • Design a mixture based on the IC50 ratio (e.g., if IC50 VDS is 10 nM and CDDP is 5

      
      M, use a 1:500 molar ratio).
      
    • Treat cells with the combination at 0.25x, 0.5x, 1x, 2x, and 4x of the IC50.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals, and read OD at 570nm.

  • Data Analysis: Use CompuSyn software to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism

Visualization: Experimental Workflow

Experimental_Protocol Seed Seed NSCLC Cells (A549/H460) Treat_Single Single Agent IC50 Determination Seed->Treat_Single Treat_Combo Combination Dosing (Constant Ratio) Treat_Single->Treat_Combo Define Ratio MTT MTT/CCK-8 Assay Treat_Combo->MTT 48-72h Incubation Analysis Calculate CI (Chou-Talalay) MTT->Analysis OD Data

Figure 2: Workflow for quantitative assessment of drug synergy using the Chou-Talalay method.

Clinical & Translational Reality

When translating these findings or designing clinical trials, two critical factors must be controlled:

  • Sequence Dependency:

    • In vitro data suggests simultaneous administration is effective. However, clinical protocols often administer Vindesine on Days 1, 8, and 15 and Cisplatin on Day 1 . This ensures that VDS maintains microtubule pressure while CDDP concentrations peak.

  • Toxicity Management:

    • VDS-Induced Neuropathy: Unlike taxanes, VDS neuropathy is cumulative and can be irreversible. In mouse models, this manifests as reduced locomotor activity.

    • CDDP-Induced Nephrotoxicity: Requires hydration protocols. In animal studies, monitoring BUN/Creatinine is mandatory when testing this combination.

References

  • Le Chevalier, T., et al. (1994). "Randomized study of vinorelbine and cisplatin versus vindesine and cisplatin versus vinorelbine alone in advanced non-small-cell lung cancer: results of a European multicenter trial including 612 patients." Journal of Clinical Oncology.

  • Kambe, M., et al. (2023). "Historical perspective of Vindesine in the treatment of NSCLC in Japan." Japanese Journal of Clinical Oncology.
  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • Ohe, Y., et al. (2007). "Randomized phase III study of cisplatin plus irinotecan versus carboplatin plus paclitaxel, cisplatin plus gemcitabine, and cisplatin plus vinorelbine for advanced non-small-cell lung cancer: Four-Arm Cooperative Study in Japan." Annals of Oncology.

Sources

Validation

A Senior Application Scientist's Guide to Establishing Bioequivalence: Generic Vindesine Sulfate vs. Reference Standard

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of oncology, the availability of generic cytotoxic agents like vindesine sulfate is pivotal for enhancing patient access to critic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the availability of generic cytotoxic agents like vindesine sulfate is pivotal for enhancing patient access to critical therapies. However, the transition from a reference listed drug (RLD) to a generic alternative necessitates a rigorous scientific evaluation to ensure therapeutic equivalence. This guide provides an in-depth technical framework for assessing the bioequivalence of a generic vindesine sulfate formulation against its reference standard. We will delve into the causality behind experimental choices, present detailed protocols, and offer a template for data analysis, all grounded in established regulatory principles.

The Scientific Imperative: Beyond API Equivalence

Demonstrating that a generic drug contains the same active pharmaceutical ingredient (API) as the RLD is the first step. However, for complex drugs administered intravenously, the formulation's inactive ingredients can significantly influence the drug's stability, safety, and pharmacokinetic profile. Therefore, a comprehensive bioequivalence assessment is not merely a matter of chemical equivalence but a multifaceted investigation into comparative in vivo performance.[1][2]

Vindesine sulfate, a vinca alkaloid, functions by disrupting microtubule formation, leading to cell cycle arrest at the metaphase and subsequent apoptosis.[3] Its therapeutic window is narrow, and deviations in plasma concentration can lead to either sub-optimal efficacy or increased toxicity, most notably myelosuppression and neurotoxicity.[4][5][6] This underscores the critical importance of ensuring that the pharmacokinetic profiles of the generic and reference products are highly similar.

Foundational Knowledge: Pharmacokinetics of Vindesine Sulfate

Understanding the pharmacokinetic behavior of vindesine sulfate is fundamental to designing a robust bioequivalence study. Following intravenous administration, vindesine exhibits a triphasic elimination pattern.[4][7] It is rapidly distributed to body tissues and is primarily metabolized in the liver.[8] The terminal elimination half-life is approximately 20 to 24 hours.[4][8] This pharmacokinetic profile dictates the required sampling schedule in a clinical bioequivalence study to accurately capture the absorption, distribution, and elimination phases.

Part 1: In Vitro Comparative Analysis

Prior to any in vivo studies, a thorough in vitro comparison is essential to establish the pharmaceutical equivalence of the generic and reference formulations.

Physicochemical Characterization

A fundamental step is to ensure that the generic product is physically and chemically comparable to the reference standard.

Experimental Protocol: Comparative Physicochemical Analysis

  • Appearance and pH: Visually inspect both the generic and reference solutions for color and clarity. Measure the pH of both solutions using a calibrated pH meter.

  • Particulate Matter: Analyze the number of particles (≥10 and ≥25 μm) in both solutions using a light obscuration particle count test to ensure they meet USP standards.[9]

  • Drug Concentration: Accurately determine the concentration of vindesine sulfate in both formulations using a validated high-performance liquid chromatography (HPLC) method.[9]

Table 1: Illustrative In Vitro Physicochemical Comparison

ParameterGeneric Vindesine SulfateReference StandardAcceptance Criteria
AppearanceClear, colorless solutionClear, colorless solutionNo significant difference
pH4.54.6± 0.5 unit difference
Particulate Matter (≥10 µm)< 100 particles/mL< 100 particles/mLMeets USP <788> limits
Particulate Matter (≥25 µm)< 10 particles/mL< 10 particles/mLMeets USP <788> limits
Vindesine Sulfate Conc.1.01 mg/mL1.00 mg/mL95.0% - 105.0% of label claim
In Vitro Dissolution Testing

For intravenously administered drugs, traditional dissolution testing is not applicable. However, in vitro stability and compatibility studies are crucial.

Experimental Protocol: In Vitro Admixture Stability

  • Admixture Preparation: Prepare admixtures of both the generic and reference vindesine sulfate with common infusion fluids (e.g., 0.9% NaCl injection solution) at clinically relevant concentrations.[9]

  • Incubation: Store the admixtures at a controlled temperature (e.g., 25°C) and protect from light.[9]

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples for vindesine sulfate concentration using a validated stability-indicating HPLC method.[9]

Table 2: Illustrative In Vitro Admixture Stability Data

Time (hours)Generic (% Initial Conc.)Reference (% Initial Conc.)Acceptance Criteria
0100.0100.0N/A
499.899.9>95%
899.599.6>95%
1299.199.3>95%
2498.598.8>95%

Part 2: In Vivo Bioequivalence Study Design

The cornerstone of establishing bioequivalence is a well-designed in vivo pharmacokinetic study.[10][11] For cytotoxic drugs like vindesine sulfate, these studies are typically conducted in a patient population for ethical reasons.[12]

G cluster_0 Study Design cluster_1 Pharmacokinetic Sampling cluster_2 Statistical Analysis Patient_Population Patient Population with a Relevant Malignancy Study_Design Randomized, Two-Period, Two-Sequence, Crossover Design Patient_Population->Study_Design Dosing Single IV Infusion of Test (Generic) and Reference Products Study_Design->Dosing Washout Adequate Washout Period Dosing->Washout Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage at -20°C or below Blood_Sampling->Plasma_Separation Bioanalysis Validated Bioanalytical Method (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Parameters Calculation of Cmax, AUC0-t, AUC0-inf Bioanalysis->PK_Parameters Statistical_Model Analysis of Variance (ANOVA) on log-transformed data PK_Parameters->Statistical_Model Confidence_Interval 90% Confidence Interval for the Ratio of Geometric Means Statistical_Model->Confidence_Interval Conclusion Bioequivalence if 90% CI is within 80-125% Confidence_Interval->Conclusion

Caption: Workflow for an in vivo bioequivalence study of Vindesine Sulfate.

Experimental Protocol: In Vivo Bioequivalence Study
  • Subject Selection: Recruit a statistically appropriate number of patients with a confirmed diagnosis for which vindesine sulfate is an indicated treatment.

  • Study Design: Employ a randomized, single-dose, two-treatment, two-period, crossover design. This design allows each patient to serve as their own control, minimizing inter-subject variability.

  • Dosing: Administer a single intravenous dose of either the generic or reference vindesine sulfate. After a washout period of at least five terminal elimination half-lives, the alternate product is administered.

  • Blood Sampling: Collect serial blood samples at appropriate time points to adequately define the plasma concentration-time profile. A typical schedule would be: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Handling: Process blood samples to obtain plasma, which should be stored frozen at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of vindesine in plasma samples using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[13][14][15] The method must be validated for specificity, accuracy, precision, linearity, and stability.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis: Perform a statistical comparison of the log-transformed Cmax, AUC0-t, and AUC0-inf values for the generic and reference products. The 90% confidence intervals for the ratio of the geometric means of these parameters must fall within the acceptance range of 80.00% to 125.00%.[10][16]

Table 3: Illustrative Pharmacokinetic Data from a Bioequivalence Study

ParameterGeneric Vindesine Sulfate (Mean ± SD)Reference Standard (Mean ± SD)
Cmax (ng/mL)25.5 ± 5.126.1 ± 5.3
AUC0-t (ngh/mL)75.2 ± 15.376.8 ± 16.1
AUC0-inf (ngh/mL)80.1 ± 16.581.9 ± 17.0
T1/2 (hours)23.8 ± 4.524.1 ± 4.7

Table 4: Illustrative Statistical Analysis of Bioequivalence

Pharmacokinetic ParameterGeometric Mean Ratio (Generic/Reference)90% Confidence IntervalBioequivalence Assessment
Cmax97.7%90.5% - 105.4%Passes
AUC0-t97.9%91.2% - 105.1%Passes
AUC0-inf97.8%90.9% - 105.2%Passes

Part 3: Safety and Tolerability Assessment

Throughout the in vivo study, it is imperative to monitor and compare the safety profiles of both formulations.

Experimental Protocol: Safety Monitoring

  • Adverse Event Monitoring: Record all adverse events (AEs) experienced by the subjects throughout the study, noting their severity and potential relationship to the study drug.

  • Clinical Laboratory Tests: Perform hematology and clinical chemistry tests at baseline and at the end of each study period.

  • Vital Signs: Monitor vital signs (blood pressure, heart rate, temperature) at regular intervals during each study period.

Table 5: Illustrative Comparative Safety Profile

Adverse EventGeneric Vindesine Sulfate (n=24)Reference Standard (n=24)
Nausea5 (20.8%)6 (25.0%)
Vomiting3 (12.5%)2 (8.3%)
Constipation4 (16.7%)5 (20.8%)
Peripheral Neuropathy2 (8.3%)3 (12.5%)
Leukopenia7 (29.2%)8 (33.3%)

Conclusion

Establishing the bioequivalence of a generic vindesine sulfate formulation requires a systematic and scientifically rigorous approach. This guide outlines the essential in vitro and in vivo studies necessary to demonstrate that the generic product is a true therapeutic alternative to the reference standard. By adhering to these principles and protocols, researchers and drug developers can generate the robust data required by regulatory agencies and ensure that patients receive safe and effective generic medications. The ultimate goal is to provide cost-effective treatment options without compromising patient outcomes.

References

  • Cersosimo, R. J., & Karp, D. D. (1983). Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid. Pharmacotherapy, 3(5), 259-274. [Link]

  • Deng, P., et al. (2014). Validated HILIC-MS/MS assay for determination of vindesine in human plasma: Application to a population pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-238. [Link]

  • MIMS. Vindesine. [Link]

  • Nelson, R. L., et al. (1980). Pharmacokinetics of vindesine and vincristine in humans. Cancer Treatment Reviews, 7(Suppl), 17-24. [Link]

  • Sethia, S., et al. (1981). Pharmacokinetics of Vincristine Sulfate in Adult Cancer Patients. Cancer Research, 41(9), 3552-3555. [Link]

  • De Smet, M., et al. (1985). High-performance liquid chromatographic determination of vinca-alkaloids in plasma and urine. Journal of Chromatography, 345(2), 309-321. [Link]

  • Li, X., et al. (2018). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 150, 248-254. [Link]

  • U.S. Food and Drug Administration. (2016). 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. [Link]

  • Fresenius Kabi. (2018). VinCRIStine Sulfate Injection, USP. [Link]

  • Ohnuma, T., et al. (1978). Initial clinical studies of vindesine. Cancer Treatment Reports, 62(9), 1439-1443. [Link]

  • GaBI Online. (2015). FDA releases 53 new and revised bioequivalence guidelines for generics. [Link]

  • Gralla, R. J., et al. (1979). Vindesine. A review of phase-II trials. Cancer Chemotherapy and Pharmacology, 2(4), 271-274. [Link]

  • Synapse. (2024). What is Vindesine Sulfate used for? [Link]

  • Mardare, I., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(22), 7953. [Link]

  • Clinicaltrials.eu. (2024). Vindesine Sulfate – Application in Therapy and Current Clinical Research. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link]

  • Veeprho. (2025). Bioequivalence Study In Generic Products. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • GaBI Online. (2010). Bioequivalence testing for generics. [Link]

  • Davit, B. M., et al. (2009). Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration. The Annals of Pharmacotherapy, 43(10), 1583-1597. [Link]

  • European Medicines Agency. Product-specific bioequivalence guidance. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • Cáceres, J. O., et al. (2023). Determination of bioequivalence between generic and reference drugs using laser-induced breakdown spectroscopy. SSRN. [Link]

  • Sravani, A., et al. (2020). Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Paixão, P., et al. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. ResearchGate. [Link]

  • Sravani, A., et al. (2020). Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. Asian Journal of Pharmaceutics, 14(1). [Link]

  • MSD Manual Consumer Version. Bioequivalence and Interchangeability of Generic Medications. [Link]

  • GSC Online Press. (2025). Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective. [Link]

  • Zhang, Y., et al. (2019). In vitro compatibility and stability of admixtures containing etoposide, epirubicin hydrochloride and vindesine sulphate in a single infusion bag. Journal of Clinical Pharmacy and Therapeutics, 44(6), 938-943. [Link]

  • European Medicines Agency. (2001). NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE. [Link]

  • Eurofins. (2018). Dissolution Testing in Drug Product Development: Workshop Summary Report. [Link]

  • Tilton, J. J. (2021). Debunking a Common Pharmacy Myth: The 80-125% Bioequivalence Rule. Pharmacy Times. [Link]

  • Borgherini, G. (2003). The bioequivalence and therapeutic efficacy of generic versus brand-name psychoactive drugs. Clinical Therapeutics, 25(6), 1578-1592. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Desacetyl Vinblastine Methosulfate (Vindesine)

[1] Executive Summary & Immediate Action 4-Desacetyl Vinblastine Methosulfate (commonly referred to as Vindesine Sulfate ) is a potent vinca alkaloid used in antineoplastic research and therapy.[1] It is a cytotoxic agen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

4-Desacetyl Vinblastine Methosulfate (commonly referred to as Vindesine Sulfate ) is a potent vinca alkaloid used in antineoplastic research and therapy.[1] It is a cytotoxic agent that arrests cell division at metaphase.

Critical Disposal Directive:

  • NEVER dispose of this substance down the drain (sewer) or in regular trash.[1]

  • Bulk Waste (unused stock, spills, >3% residue): Must be incinerated at a RCRA-permitted hazardous waste facility (Black Bin).[1][2]

  • Trace Waste (empty vials, <3% residue): Manage as trace chemotherapy waste (Yellow Bin) for medical waste incineration.[1][2]

Chemical Identifier Details
Common Name Vindesine Sulfate
CAS Number 59917-39-4 (Vindesine Sulfate) / 53643-48-4 (Base)
Hazard Class Cytotoxic / Antineoplastic
RCRA Status Hazardous Pharmaceutical Waste (Managed under EPA Subpart P)
Disposal Method High-Temperature Incineration (>1000°C)

Chemical Identification & Hazard Mechanics

To implement a self-validating safety system, one must understand the mechanism of the hazard.[1]

The Mechanism of Toxicity

Vindesine is a microtubule inhibitor. It binds to tubulin, preventing the polymerization into microtubules.[2] This blocks the formation of the mitotic spindle, arresting cells in metaphase and triggering apoptosis (programmed cell death).[1]

  • Why this matters for disposal: Because this compound is designed to be stable enough to reach target tissues in a biological system, it persists in the environment if not chemically destroyed.[1] Simple autoclaving is insufficient to denature the alkaloid structure. Only high-temperature oxidation (incineration) guarantees destruction.[1]

Physical & Chemical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Solubility Soluble in water
Stability Sensitive to light and heat; hygroscopic
Reactivity Incompatible with strong oxidizing agents

Waste Categorization Logic (Trace vs. Bulk)

The most common compliance failure in laboratories is the miscategorization of "Trace" versus "Bulk" waste.[1] This distinction determines the regulatory pathway and the cost of disposal.[1]

  • Bulk Waste (RCRA Hazardous): Any container holding visible volume, unused stock solutions, or spill cleanup materials.[1][2] This is "P-listed/U-listed quality" waste (even if Vindesine isn't explicitly U-listed, it is managed as such due to toxicity).[1][2]

  • Trace Waste (RCRA Empty): Containers that are "RCRA empty" (less than 3% of capacity remains by weight).[1]

Decision Logic Diagram

The following workflow illustrates the decision process for segregating Vindesine waste.

DisposalWorkflow Start Waste Generation: 4-Desacetyl Vinblastine Methosulfate IsContainer Is it a container/vial? Start->IsContainer Spill Spill Cleanup Material (Wipes, PPE) Start->Spill Spill/Debris CheckResidue Is it 'RCRA Empty'? (<3% volume remains) IsContainer->CheckResidue Yes BulkWaste BULK CHEMO WASTE (Black Bin) CheckResidue->BulkWaste No (>3%) TraceWaste TRACE CHEMO WASTE (Yellow Bin) CheckResidue->TraceWaste Yes (<3%) HazIncineration Hazardous Waste Incinerator (RCRA Permitted TSDF) BulkWaste->HazIncineration MedIncineration Medical Waste Incinerator TraceWaste->MedIncineration Spill->BulkWaste

Figure 1: Decision logic for segregating cytotoxic waste streams.[1] "Black Bin" represents RCRA Hazardous Waste; "Yellow Bin" represents Trace Chemotherapy Waste.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE (The "Dual-Barrier" System)

Objective: Prevent dermal absorption and inhalation of particulates.[1]

  • Respiratory: Wear a NIOSH-approved N95 respirator (minimum) or P100 if handling powder.[1] Work inside a Biological Safety Cabinet (Class II, Type B2) or Chemical Fume Hood.[1][2]

  • Gloves: Double-glove using nitrile gloves tested against chemotherapy permeation (ASTM D6978).

    • Inner glove: Under the lab coat cuff.

    • Outer glove: Over the lab coat cuff.

  • Body: Wear a lint-free, low-permeability lab coat or gown with a closed front and long sleeves.[2]

Phase 2: Waste Segregation & Packaging[1]
Scenario A: Disposal of Unused Stock (Bulk Waste)
  • Definition: Expired vials, unused solutions, or synthesis byproducts.[2]

  • Action:

    • Keep the substance in its original vial/container if possible.

    • Place the vial into a sealable, leak-proof plastic bag (secondary containment).

    • Deposit into the BLACK hazardous waste container labeled "RCRA Hazardous Waste - Cytotoxic."

    • Labeling: Ensure the tag lists "Vindesine Sulfate" and "Toxic/Cytotoxic."

Scenario B: Disposal of Empty Vials (Trace Waste)
  • Definition: Vials where all liquid has been drawn out (residue <3%).[1]

  • Action:

    • Do not rinse the vial (rinsing creates more hazardous waste).

    • Place the empty vial immediately into the YELLOW trace chemotherapy sharps container.

    • Note: If the vial held powder and was never reconstituted, treat it as Bulk Waste (Scenario A) to prevent dust release.[1]

Scenario C: Spill Cleanup
  • Action:

    • Isolate the area.

    • Cover spill with absorbent pads (for liquids) or damp cloths (for powder, to prevent aerosolization).[1][2]

    • Clean area with 5.25% Sodium Hypochlorite (Bleach) followed by a Sodium Thiosulfate rinse to neutralize the bleach. Note: Bleach oxidizes the alkaloid but does not fully mineralize it; the waste is still hazardous.[1]

    • All cleanup materials (wipes, gloves, pads) go into the BLACK bulk waste bin.[2]

Phase 3: Final Destruction[1]
  • Transport: Waste must be transported by a licensed hazardous waste hauler.

  • Treatment: Incineration at temperatures exceeding 1000°C (1832°F) with secondary combustion chambers to ensure complete organic destruction.[1]

Regulatory Compliance & Grounding

EPA Subpart P (Pharmaceutical Waste)

Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), healthcare and research facilities are prohibited from sewering hazardous pharmaceutical waste [1].[1]

  • Vindesine Specifics: While Vinblastine is explicitly listed as U251 , Vindesine is often managed under the same strictures due to its structural and toxicological similarity. It is a "non-creditable hazardous waste pharmaceutical" when discarded.

NIOSH Status

Vindesine is listed on the NIOSH List of Antineoplastic and Other Hazardous Drugs (Group 1).[1] This designation mandates the use of containment devices (C-PEC) and specific PPE during handling and disposal [2].[1]

DOT Shipping (for Waste Haulers)[1]
  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (Vindesine Sulfate)[1][3][4]

  • UN Number: UN2811 (or UN3249 for Medicine, solid, toxic, n.o.s.)[1][2]

  • Packing Group: II (Medium Danger)[1]

References

  • U.S. Environmental Protection Agency (EPA). (2019).[1][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Subpart P).[1][5][6] Federal Register.[7][8] Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[1][8] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[2][9][10] DHHS (NIOSH) Publication Number 2016-161.[1][8] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Available at: [Link][1]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Desacetyl Vinblastine Methosulfate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Desacetyl Vinblastine Methosulfate. As a potent cytotoxic agent, understanding an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Desacetyl Vinblastine Methosulfate. As a potent cytotoxic agent, understanding and implementing rigorous safety protocols is paramount to protecting laboratory personnel and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: The Critical Need for Containment

4-Desacetyl Vinblastine Methosulfate belongs to the vinca alkaloid family of compounds, which are known for their cytotoxic and antimitotic properties.[1] These compounds function by disrupting microtubule formation, a critical process for cell division.[1] While this mechanism is harnessed for therapeutic benefit in cancer treatment, it also poses a significant risk to healthy, rapidly dividing cells in laboratory personnel upon exposure.[1]

Exposure to cytotoxic agents like 4-Desacetyl Vinblastine Methosulfate can occur through several routes, including inhalation of aerosols, dermal absorption, ingestion, and sharps injuries.[2][3][4] The health effects of exposure can be acute, such as skin irritation, or chronic and more severe, including reproductive harm and an increased risk of cancer.[5][6] Therefore, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Before any handling of 4-Desacetyl Vinblastine Methosulfate, appropriate engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood or Biological Safety Cabinet (BSC): All manipulations of 4-Desacetyl Vinblastine Methosulfate, especially in its powdered form or when preparing solutions, must be conducted within a certified chemical fume hood or a Class II, Type B2 ducted biological safety cabinet.[3][7] This is crucial to prevent the inhalation of aerosolized particles.[3]

  • Designated Work Area: A specific area within the laboratory should be designated for the handling of cytotoxic agents.[8] This area should be clearly marked with appropriate hazard symbols.[9] The workbench surface should be protected with a disposable, plastic-backed absorbent pad to contain any potential spills.[7][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and correct use of PPE are critical for preventing direct contact with 4-Desacetyl Vinblastine Methosulfate. The following is a step-by-step guide to donning and doffing the required PPE.

Required PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile or neoprene gloves.[1][10][11] Must meet ASTM D6978 standards.[1][6][10]Provides a barrier against dermal absorption. Double gloving is recommended for enhanced protection, especially during high-concentration work.[3][7]
Gown Disposable, impermeable gown with a closed front, long sleeves, and tight-fitting knit cuffs.[1][10][11]Protects skin and personal clothing from contamination. The cuffs should be tucked under the outer pair of gloves.[3]
Eye Protection Safety glasses with side shields or tight-sealing safety goggles.[7]Prevents exposure to the eyes from splashes or aerosols.
Face Protection A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11]Provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powdered form of the compound outside of a containment device or during spill cleanup.[3][11]Protects against the inhalation of fine particles.
Shoe Covers Disposable, impermeable shoe covers.[2]Prevents the tracking of contaminants out of the designated work area.
Donning PPE: A Step-by-Step Workflow

Properly donning PPE ensures that all protective barriers are correctly in place before handling the cytotoxic agent.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash and dry hands thoroughly InspectPPE 2. Inspect all PPE for defects WashHands->InspectPPE DonGown 3. Don impermeable gown InspectPPE->DonGown DonRespirator 4. Don N95 respirator (if required) DonGown->DonRespirator DonGoggles 5. Don safety goggles DonRespirator->DonGoggles DonFaceShield 6. Don face shield (if required) DonGoggles->DonFaceShield DonInnerGloves 7. Don inner pair of gloves DonFaceShield->DonInnerGloves DonOuterGloves 8. Don outer pair of gloves over gown cuffs DonInnerGloves->DonOuterGloves

Caption: Sequential process for donning PPE before handling cytotoxic agents.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately.

Doffing_PPE cluster_doffing Doffing Sequence RemoveOuterGloves 1. Remove outer pair of gloves RemoveGown 2. Remove gown, rolling it inside-out RemoveOuterGloves->RemoveGown Dispose1 3. Dispose of gloves and gown in cytotoxic waste RemoveGown->Dispose1 WashHands1 4. Wash hands Dispose1->WashHands1 RemoveFaceShield 5. Remove face shield (if worn) WashHands1->RemoveFaceShield RemoveGoggles 6. Remove safety goggles RemoveFaceShield->RemoveGoggles RemoveRespirator 7. Remove respirator (if worn) RemoveGoggles->RemoveRespirator RemoveInnerGloves 8. Remove inner pair of gloves RemoveRespirator->RemoveInnerGloves Dispose2 9. Dispose of all remaining PPE in cytotoxic waste RemoveInnerGloves->Dispose2 WashHands2 10. Wash hands thoroughly with soap and water Dispose2->WashHands2

Caption: Step-by-step procedure for the safe removal and disposal of contaminated PPE.

Operational and Disposal Plans

A clear and concise plan for both routine operations and emergency situations, including waste disposal, is non-negotiable.

Routine Handling and Decontamination
  • Work Surface: Always work on a disposable, plastic-backed absorbent pad.[7] Change this pad at the end of each procedure or if it becomes contaminated.

  • Decontamination: At the end of each workday, decontaminate the work area with a detergent solution, followed by a rinse with water.[7] All cleaning materials must be disposed of as cytotoxic waste.[7]

  • Labeling: All containers of 4-Desacetyl Vinblastine Methosulfate, including stock solutions and dilutions, must be clearly labeled with the chemical name and a "Cytotoxic" hazard symbol.[8][9]

Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and further contamination.

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.[3]

  • Don PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.[2]

  • Containment: For liquid spills, gently cover with absorbent pads from a cytotoxic spill kit.[3] For powder spills, cover with a damp cloth or absorbent pad to prevent aerosolization.[3]

  • Cleanup: Working from the outer edge of the spill inwards, carefully clean the area. Place all contaminated materials, including absorbent pads and cleaning cloths, into a designated cytotoxic waste container.[2][7]

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by a final rinse with water.[3]

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Emergency Procedures for Personal Exposure
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3]
Eye Contact Immediately flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.[3][12]
Inhalation Move to fresh air immediately.
Ingestion Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. [3]

Waste Disposal

All materials contaminated with 4-Desacetyl Vinblastine Methosulfate are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Containers: Use clearly labeled, puncture-resistant, and leak-proof containers for all cytotoxic waste.[2][7]

  • Segregation:

    • Sharps: Needles, syringes, and glass vials must be placed in a designated sharps container for cytotoxic waste.[12]

    • Solid Waste: Contaminated PPE, absorbent pads, and other disposable materials should be placed in a designated cytotoxic waste bag.[2][7]

    • Liquid Waste: Unused solutions should be collected in a designated, sealed container for hazardous chemical waste.[7]

  • Pickup and Disposal: Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste contractor.[7]

By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for the handling of 4-Desacetyl Vinblastine Methosulfate, protecting both yourself and your colleagues while advancing your critical research.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020, May 12). University of North Texas Health Science Center. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guidelines - Cytotoxic Drug Safety - Australian Veterinary Association | AVA. (n.d.). Australian Veterinary Association. Retrieved from [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS - Environmental Health and Safety. (n.d.). University of Rhode Island. Retrieved from [Link]

  • Cytotoxic drugs and related waste – risk management - SafeWork NSW. (n.d.). SafeWork NSW. Retrieved from [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - KHSC. (2019, May 1). Kingston Health Sciences Centre. Retrieved from [Link]

  • Guide for handling cytotoxic drugs and related wast - WorkSafe QLD. (2017, February 15). WorkSafe Queensland. Retrieved from [Link]

  • HANDLING OF CYTOTOXIC DRUGS - Shield Scientific. (2011, April 2). Shield Scientific. Retrieved from [Link]

  • Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025, July 2). Journal of Clinical Oncology. Retrieved from [Link]

  • Personal Protective Equipment When Working with chemotherapy Drugs | HALYARD. (n.d.). Halyard Health. Retrieved from [Link]

  • Recommendations on Personal Protective Apparel when Using Chemotherapy Drugs - Medical and Surgical Requisites. (n.d.). Medical and Surgical Requisites Pty Ltd. Retrieved from [Link]

  • Gloves Safe for Chemotherapy Drug Handling - SW Sustainability Solutions. (2025, July 17). SW Safety. Retrieved from [Link]

  • Take precautions when using chemotherapeutic drugs | dvm360. (2020, April 27). DVM360. Retrieved from [Link]

  • Dow Chemical Company - SAFETY DATA SHEET. (2023, March 23). The Dow Chemical Company. Retrieved from [Link]

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